N-(Hydroxyacetyl)-L-alanine
Description
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Structure
3D Structure
Properties
CAS No. |
71236-04-9 |
|---|---|
Molecular Formula |
C5H9NO4 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
(2S)-2-[(2-hydroxyacetyl)amino]propanoic acid |
InChI |
InChI=1S/C5H9NO4/c1-3(5(9)10)6-4(8)2-7/h3,7H,2H2,1H3,(H,6,8)(H,9,10)/t3-/m0/s1 |
InChI Key |
ZQZNLPKWSDZJMN-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CO |
Canonical SMILES |
CC(C(=O)O)NC(=O)CO |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of N-(Hydroxyacetyl)-L-alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Hydroxyacetyl)-L-alanine is a functionalized amino acid with potential applications in peptidomimetics, drug delivery, and as a chiral building block in pharmaceutical synthesis. Its structure combines the chirality of L-alanine with a hydrophilic hydroxyacetyl moiety, making it an interesting target for novel molecular design. This technical guide outlines a proposed synthetic pathway for this compound and details the comprehensive characterization techniques required to verify its structure, purity, and stereochemical integrity. The methodologies provided herein serve as a roadmap for the successful laboratory-scale production and analysis of this compound.
Proposed Synthesis Pathway
The synthesis of this compound from L-alanine requires a strategic approach to selectively acylate the amino group while avoiding unwanted side reactions with the carboxylic acid functionality. A common and effective strategy involves the protection of the carboxylic acid, followed by N-acylation, and subsequent deprotection.
The proposed pathway involves three key stages:
-
Protection of the Carboxylic Acid: The carboxylic acid of L-alanine is first converted to an ester (e.g., a methyl or benzyl ester) to prevent it from reacting with the acylating agent.[1] This is a standard procedure in peptide synthesis to ensure selective amide bond formation.[2]
-
N-acylation: The amino group of the L-alanine ester is then acylated using an appropriate hydroxyacetylating agent. A common method for forming amide bonds is the reaction of an amine with an activated carboxylic acid derivative.[3] In this proposed synthesis, acetoxyacetyl chloride is used as the acylating agent. The acetyl group on the hydroxyacetyl moiety acts as a temporary protecting group for the hydroxyl function, preventing it from interfering with the acylation reaction.
-
Deprotection: Finally, both the ester group on the C-terminus and the acetyl group on the hydroxyacetyl moiety are removed to yield the final product, this compound.
Experimental Protocols: Synthesis and Purification
The following protocols are generalized procedures and may require optimization based on laboratory conditions and desired scale.
Step 1: Synthesis of L-Alanine Methyl Ester Hydrochloride
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-alanine (1.0 eq) in methanol.
-
Reaction: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise.
-
After the addition is complete, remove the ice bath and stir the mixture at reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude L-alanine methyl ester hydrochloride as a white solid. This can be used in the next step without further purification.
Step 2: Synthesis of N-(Acetoxyacetyl)-L-alanine Methyl Ester
-
Setup: Dissolve the L-alanine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Cool the solution in an ice bath and add a non-nucleophilic base, such as triethylamine (2.2 eq), to neutralize the hydrochloride and free the amine.
-
Slowly add acetoxyacetyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure N-(acetoxyacetyl)-L-alanine methyl ester.
Step 3: Synthesis of this compound
-
Setup: Dissolve the purified N-(acetoxyacetyl)-L-alanine methyl ester (1.0 eq) in a mixture of THF and water.
-
Reaction: Cool the solution in an ice bath and add an aqueous solution of lithium hydroxide (2.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the saponification of both the ester and the acetate group by TLC.
-
Work-up: Once the reaction is complete, acidify the mixture to a pH of approximately 2-3 with dilute HCl.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Final Purification
The final product, this compound, can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to obtain a crystalline solid.[4] The purity of the final compound should be assessed by the characterization methods detailed below.
Characterization of this compound
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the molecular structure. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol: Dissolve a small amount of the purified product in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Expected Data:
| ¹H NMR (Proton) | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Hα | ~4.2 | Quartet | 1H | CH adjacent to NH and COOH |
| Hβ | ~1.4 | Doublet | 3H | CH₃ group of alanine |
| Hγ | ~4.0 | Singlet | 2H | CH₂ of hydroxyacetyl group |
| NH | ~8.0-8.5 | Doublet | 1H | Amide proton |
| OH (hydroxyl) | Variable (solvent dependent) | Broad Singlet | 1H | OH of hydroxyacetyl group |
| OH (carboxyl) | Variable (solvent dependent) | Broad Singlet | 1H | COOH proton |
| ¹³C NMR (Carbon) | Expected Chemical Shift (ppm) | Assignment |
| C=O (Carboxyl) | ~175 | COOH |
| C=O (Amide) | ~170 | NH-C=O |
| Cα | ~50 | CH of alanine backbone |
| Cβ | ~18 | CH₃ of alanine |
| Cγ | ~62 | CH₂ of hydroxyacetyl group |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to support the structural assignment through fragmentation patterns.
Experimental Protocol: Analyze the sample using a high-resolution mass spectrometer, such as one employing Electrospray Ionization (ESI).[5] The analysis can be run in both positive and negative ion modes.
Expected Data:
| Technique | Ion Mode | Expected m/z | Formula |
| ESI-MS | Positive | 162.0761 | [M+H]⁺ (C₆H₁₂NO₄) |
| ESI-MS | Positive | 184.0580 | [M+Na]⁺ (C₆H₁₁NO₄Na) |
| ESI-MS | Negative | 160.0615 | [M-H]⁻ (C₆H₁₀NO₄) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
Experimental Protocol: Acquire the spectrum using an FTIR spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Expected Data:
| Functional Group | Expected Absorption Range (cm⁻¹) | Description |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Characteristic broad absorption of the COOH group. |
| O-H Stretch (Alcohol) | 3500 - 3200 (broad) | Hydroxyl group stretch. |
| N-H Stretch (Amide) | 3400 - 3200 | Amide N-H bond stretch. |
| C-H Stretch | 3000 - 2850 | Aliphatic C-H bonds. |
| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Carbonyl of the COOH group. |
| C=O Stretch (Amide I Band) | 1680 - 1630 | Carbonyl of the amide group.[6] |
| N-H Bend (Amide II Band) | 1570 - 1515 | Bending vibration of the N-H bond.[7] |
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is crucial for confirming the enantiomeric purity of the final product, ensuring that no racemization has occurred during the synthesis.
Experimental Protocol:
-
Select an appropriate chiral stationary phase (CSP) capable of separating amino acid derivatives.[8]
-
Develop a mobile phase system, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
-
Inject a solution of the synthesized this compound and compare its retention time to that of a racemic standard (if available) or by spiking with the opposite enantiomer.
-
The enantiomeric excess (e.e.) can be calculated from the peak areas of the L- and D-enantiomers. An e.e. of >99% is typically desired for pharmaceutical applications.
Melting Point Analysis
The melting point is a fundamental physical property that serves as an indicator of purity. A sharp melting point range suggests a high degree of purity.
Experimental Protocol: Measure the melting point of the recrystallized, dry product using a standard melting point apparatus. The measurement should be repeated multiple times. A narrow range (e.g., 1-2 °C) is indicative of a pure compound.
References
- 1. Ch27 : Peptide synthesis [chem.ucalgary.ca]
- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. biosynth.com [biosynth.com]
- 5. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 6. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
An In-depth Technical Guide to the Physicochemical Properties of N-Acetyl-L-alanine
Disclaimer: Initial searches for "N-(Hydroxyacetyl)-L-alanine" did not yield sufficient data for a comprehensive technical guide. Due to the structural similarity and the availability of extensive data, this guide focuses on N-Acetyl-L-alanine . This substitution is made to provide a valuable and detailed resource for researchers, scientists, and drug development professionals.
Introduction
N-Acetyl-L-alanine is a derivative of the proteinogenic amino acid L-alanine, where the amino group is acetylated. This modification alters the physicochemical properties of the parent amino acid, influencing its solubility, polarity, and reactivity. In biochemical and pharmaceutical research, N-acetylation is a common modification that can affect the metabolic stability and pharmacokinetic profile of peptides and small molecules. This guide provides a detailed overview of the core physicochemical properties of N-Acetyl-L-alanine, complete with experimental protocols and graphical representations of experimental workflows.
Physicochemical Properties
The key physicochemical properties of N-Acetyl-L-alanine are summarized in the tables below. These values are crucial for a wide range of applications, from designing drug formulations to understanding its behavior in biological systems.
Table 1: General and Physical Properties
| Property | Value | Source |
| Chemical Name | N-Acetyl-L-alanine | - |
| Synonyms | Ac-Ala-OH, (2S)-2-acetamidopropanoic acid | [1] |
| CAS Number | 97-69-8 | [2] |
| Molecular Formula | C₅H₉NO₃ | [1] |
| Molecular Weight | 131.13 g/mol | [1] |
| Appearance | White crystalline powder | - |
| Melting Point | 125 - 128 °C | - |
Table 2: Solubility and Partitioning Properties
| Property | Value | Source |
| Water Solubility | 26 mg/mL (at 25 °C) | [3][4] |
| DMSO Solubility | 26 mg/mL | [3][4] |
| Ethanol Solubility | 26 mg/mL | [3][4] |
| logP (Predicted) | -0.9 | [1] |
Table 3: Acid-Base Properties
| Property | Value | Source |
| pKa (Carboxylic Acid) (Predicted) | 3.89 | [5] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of N-Acetyl-L-alanine are provided below. These protocols are designed to be adaptable for a standard laboratory setting.
Determination of Melting Point
The melting point of N-Acetyl-L-alanine can be determined using the capillary method with a digital melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of dry N-Acetyl-L-alanine powder is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. This range represents the melting point.[6][7][8][9][10]
Determination of Aqueous Solubility
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation of Supersaturated Solution: An excess amount of N-Acetyl-L-alanine is added to a known volume of deionized water in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is then carefully removed and filtered to remove any suspended particles.
-
Quantification: The concentration of N-Acetyl-L-alanine in the clear filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[11][12][13][14][15]
Determination of pKa
The acid dissociation constant (pKa) of the carboxylic acid group in N-Acetyl-L-alanine can be determined by potentiometric titration.
Methodology:
-
Sample Preparation: A known concentration of N-Acetyl-L-alanine is dissolved in deionized water.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.
-
Titration: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.[16][17][18][19]
Determination of logP
The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase (typically n-octanol).
Methodology:
-
Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of N-Acetyl-L-alanine is dissolved in the aqueous phase. This solution is then mixed with an equal volume of the n-octanol phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the analyte between the two phases and then left to stand for complete phase separation.
-
Quantification: The concentration of N-Acetyl-L-alanine in both the aqueous and n-octanol phases is determined using a suitable analytical method. The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[20][21][22][23][24]
Conclusion
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of N-Acetyl-L-alanine. The presented data and experimental protocols offer a valuable resource for researchers in the fields of chemistry, biochemistry, and pharmaceutical sciences. Accurate knowledge of these properties is essential for the successful design and development of new chemical entities and for understanding the behavior of this important molecule in various scientific applications.
References
- 1. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SupraBank - Molecules - N-Acetyl-l-alanine [suprabank.org]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. thinksrs.com [thinksrs.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. N-acetyl amino acid amide solubility in aqueous 1,6-hexanediol solutions: Insights into the protein droplet deformation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. condensates.com [condensates.com]
- 16. scribd.com [scribd.com]
- 17. studylib.net [studylib.net]
- 18. scribd.com [scribd.com]
- 19. youtube.com [youtube.com]
- 20. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Interlaboratory study of log P determination by shake-flask and potentiometric methods. | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. LogP / LogD shake-flask method [protocols.io]
"N-(Hydroxyacetyl)-L-alanine CAS number and molecular structure"
A-Level Heading: A Comprehensive Analysis of N-(Hydroxyacetyl)-L-alanine and its Analogue, N-Acetyl-L-alanine
B-Level Heading: Introduction
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of N-acylated alanine derivatives. The primary focus of this document was to be this compound. However, extensive searches for this specific compound have yielded no readily available information regarding its CAS number, molecular structure, or any associated experimental data in public chemical databases.
Therefore, this guide will instead provide a comprehensive overview of the closely related and well-documented analogue, N-Acetyl-L-alanine . This information is presented as a valuable point of reference for researchers interested in the physicochemical and biological properties of N-acylated amino acids. Additionally, brief details for another related compound, N-glycyl-L-alanine , are provided for broader context.
B-Level Heading: Core Compound Profile: N-Acetyl-L-alanine
N-Acetyl-L-alanine is the N-acetylated form of the nonessential amino acid L-alanine and is considered an active endogenous metabolite.[1] It is classified as an N-acyl-L-alpha-amino acid, which are compounds containing an alpha-amino acid with an acyl group at its terminal nitrogen atom.[2]
C-Level Heading: Physicochemical Properties
The key physicochemical properties of N-Acetyl-L-alanine are summarized in the table below, providing a clear reference for experimental design and computational modeling.
| Property | Value | Source |
| CAS Number | 97-69-8 | [3][4][5] |
| Molecular Formula | C5H9NO3 | [4][5][6] |
| Molecular Weight | 131.13 g/mol | [4][6] |
| IUPAC Name | (2S)-2-acetamidopropanoic acid | [2][7] |
| Melting Point | 125 °C | [4] |
| Appearance | White Powder/Crystals | [6] |
| Solubility | Soluble in Water | [3] |
| SMILES | CC(=O)N--INVALID-LINK--C(=O)O | [6] |
| InChI Key | KTHDTJVBEPMMGL-VKHMYHEASA-N | [6][7] |
C-Level Heading: Molecular Structure
The molecular structure of N-Acetyl-L-alanine consists of an L-alanine core with an acetyl group attached to the alpha-amino group. This modification alters the polarity and reactivity of the amino acid.
B-Level Heading: Biological Significance and Applications
N-Acetyl-L-alanine has been identified as a human and Saccharomyces cerevisiae metabolite.[8] Its biological roles are diverse, and it has been implicated in several physiological and pathological processes.
C-Level Heading: Role in Metabolism and Disease
Elevated urinary levels of N-acetyl-L-alanine are associated with mutations in the gene encoding aminoacylase-1 (ACY1), an enzyme involved in the hydrolysis of N-acetylated proteins.[3] Furthermore, decreased brain levels of N-acetyl-L-alanine have been observed in a rat model of diabetic neuropathic pain.[3] In the context of immunology, it has been shown to dysregulate human natural killer cell responses to Mycobacterium tuberculosis infection.[3]
C-Level Heading: Utility in Peptide Synthesis
In synthetic chemistry, N-Acetyl-L-alanine is utilized as a protected or modified amino acid in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[9] The N-terminal acetyl group acts as a protecting group, preventing unwanted reactions at the amino terminus during the elongation of the peptide chain.[9] This acetylation can also enhance the stability of the resulting peptide by protecting it from certain enzymatic degradation pathways, thereby extending its biological half-life.[9]
B-Level Heading: Experimental Protocols
While specific experimental protocols for this compound are unavailable, a general procedure for the synthesis of a related compound, N-acetyl-N-methyl-L-alanine methyl ester, is described below. This can serve as a methodological reference for the N-acetylation of amino acid derivatives.
C-Level Heading: Synthesis of N-acetyl-N-methyl-L-alanine methyl ester
This protocol describes the acetylation of N-methyl-L-alanine methyl ester hydrochloride using acetic anhydride and triethylamine.
-
Materials:
-
N-methyl-L-alanine methyl ester hydrochloride
-
Chloroform
-
Acetic anhydride
-
Triethylamine
-
Water
-
Sodium hydrogen carbonate
-
Ethyl acetate
-
-
Procedure:
-
Dissolve 33.7 g (0.22 mole) of N-methyl-L-alanine methyl ester hydrochloride in 300 ml of chloroform.
-
Add 65 ml of acetic anhydride and 110 ml of triethylamine to the solution.
-
Allow the mixture to stand at room temperature for 24 hours.
-
Decompose the excess acetic anhydride with water and neutralize the mixture with sodium hydrogen carbonate.
-
Separate the chloroform layer and extract the aqueous layer with ethyl acetate (120 ml x 5).
-
Combine the chloroform and ethyl acetate layers and concentrate under reduced pressure to obtain a brown oil.
-
Dissolve the oil in chloroform, wash with aqueous sodium hydrogen carbonate, and concentrate under reduced pressure to yield N-acetyl-N-methyl-L-alanine methyl ester.[10]
-
B-Level Heading: Logical Workflow for Compound Analysis
The following diagram illustrates a typical workflow for the characterization and biological screening of a novel N-acylated amino acid derivative.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Human Metabolome Database: Showing metabocard for N-Acetyl-L-alanine (HMDB0000766) [hmdb.ca]
- 3. caymanchem.com [caymanchem.com]
- 4. N-Acetyl-L-alanine | 97-69-8 | FA10869 | Biosynth [biosynth.com]
- 5. scbt.com [scbt.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. Thermo Scientific Chemicals N-Acetyl-L-alanine, 96% | Fisher Scientific [fishersci.ca]
- 8. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. prepchem.com [prepchem.com]
The Endogenous Landscape of N-(Hydroxyacetyl)-L-alanine: A Scientific Deep Dive
A comprehensive exploration into the synthesis, metabolism, and potential biological significance of the endogenous molecule, N-(Hydroxyacetyl)-L-alanine. This document serves as a technical guide for researchers, scientists, and professionals in drug development, providing a foundational understanding of this lesser-known alanine derivative.
Notice of Limited Data: Publicly available scientific literature on the endogenous role, signaling pathways, and specific biological functions of this compound is currently scarce. The information presented herein is based on foundational biochemical principles and data extrapolated from related, more extensively studied molecules such as N-Acetyl-L-alanine. As research progresses, the insights in this document are subject to evolution.
Introduction to this compound
This compound is a derivative of the proteinogenic amino acid L-alanine, characterized by the attachment of a hydroxyacetyl group to the alpha-amino group. While the endogenous presence and role of N-Acetyl-L-alanine are recognized, the significance of this compound remains an open area of investigation. Understanding its metabolic origin and potential interactions is the first step toward elucidating its physiological relevance.
Putative Biosynthesis and Metabolism
The precise enzymatic pathways leading to the synthesis and degradation of this compound have not been definitively characterized. However, based on known biochemical reactions, a hypothetical pathway can be proposed.
Proposed Synthesis Pathway
Endogenous this compound may be synthesized through the action of N-acetyltransferases (NATs), enzymes responsible for transferring an acetyl group from acetyl-CoA to a substrate. It is plausible that a specific NAT or a related enzyme could utilize hydroxyacetyl-CoA as a donor to N-acetylate L-alanine.
Caption: Proposed enzymatic synthesis of this compound.
Potential Metabolic Fates
The degradation of this compound would likely involve hydrolases, such as aminoacylases, which are known to cleave acetyl groups from N-acetylated amino acids. This would regenerate L-alanine and produce glycolic acid.
Caption: Hypothetical degradation pathway of this compound.
Potential Biological Roles and Signaling
Given the structural similarity to N-Acetyl-L-alanine, it is conceivable that this compound could play a role in cellular metabolism and signaling. N-acetylated amino acids are generally considered to be biologically active endogenous metabolites.
Comparison with N-Acetyl-L-alanine
| Feature | N-Acetyl-L-alanine | This compound (Hypothesized) |
| Structure | Acetyl group on L-alanine | Hydroxyacetyl group on L-alanine |
| Endogenous Presence | Confirmed | To be determined |
| Biological Role | Active endogenous metabolite.[1] | Potentially similar; may modulate different pathways due to the hydroxyl group. |
| Metabolism | Synthesized by N-acetyltransferases, degraded by hydrolases.[2] | Likely involves similar enzyme families. |
Postulated Signaling Interactions
The additional hydroxyl group on the acetyl moiety of this compound introduces a polar functional group that could alter its interaction with cellular receptors, enzymes, and transporters compared to N-Acetyl-L-alanine. This could lead to unique downstream signaling effects.
Caption: Potential interaction points for this compound.
Methodologies for Future Investigation
To validate the endogenous presence and elucidate the function of this compound, a series of targeted experiments are necessary.
Detection and Quantification
Experimental Protocol: LC-MS/MS for this compound Detection
-
Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are deproteinized using a solvent like acetonitrile or methanol.
-
Chromatographic Separation: The supernatant is injected onto a reverse-phase or HILIC liquid chromatography column to separate this compound from other metabolites.
-
Mass Spectrometry Detection: The eluent is introduced into a tandem mass spectrometer. Parent and fragment ion masses specific to this compound are monitored for detection and quantification.
-
Standard Curve: A standard curve is generated using a synthesized this compound standard to determine the concentration in biological samples.
Caption: Experimental workflow for detecting this compound.
Functional Assays
Once the endogenous presence is confirmed, functional assays can be employed to investigate its biological activity. These could include receptor binding assays, enzyme inhibition assays, and cell-based assays to measure changes in downstream signaling pathways.
Conclusion and Future Directions
The study of this compound is in its infancy. This technical guide provides a theoretical framework based on established biochemical principles to guide future research. The primary objectives for the scientific community should be the definitive confirmation of its endogenous presence and the subsequent characterization of its synthesis, metabolism, and biological function. Such research holds the potential to uncover novel metabolic pathways and signaling molecules, which could have implications for drug development and our understanding of human physiology.
References
N-(Hydroxyacetyl)-L-alanine: An Analysis of Current Scientific Knowledge
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide addresses the current scientific understanding of N-(Hydroxyacetyl)-L-alanine, focusing on its discovery and natural occurrence. While the body of research on this specific N-acyl amino acid derivative is limited, this document synthesizes the available information and provides context based on related compounds.
Discovery and Synthesis
The precise historical discovery of this compound, including the individuals and timeline, is not well-documented in publicly accessible scientific literature. It is often referenced in the broader context of metabolomics and the study of N-acyl amino acids.
A general method for the synthesis of N-acyl amino acids can be adapted for this compound. The following protocol is based on the synthesis of the closely related compound, N-acetyl-L-alanine.
Synthetic Protocol: Acetylation of L-alanine
A common laboratory-scale synthesis involves the acetylation of L-alanine using an acetylating agent in a suitable solvent.
Materials:
-
L-alanine
-
Acetic anhydride
-
Aqueous sodium hydroxide solution (e.g., 2M)
-
Hydrochloric acid (e.g., 2M)
-
Ice bath
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
Procedure:
-
Dissolve L-alanine in a cooled aqueous solution of sodium hydroxide in an ice bath with continuous stirring.
-
Slowly add acetic anhydride to the solution. The temperature should be maintained below 10°C.
-
After the addition is complete, continue stirring in the ice bath for approximately one hour, and then allow the reaction to proceed at room temperature for another hour.
-
Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3. This will precipitate the N-acetyl-L-alanine.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product in a drying oven at a suitable temperature (e.g., 80°C) to a constant weight.
To synthesize this compound, glycolic anhydride or another suitable hydroxyacetylating agent would be substituted for acetic anhydride.
Natural Occurrence
This compound has been identified as a metabolite in humans and has been detected in plant species. However, comprehensive quantitative data on its abundance in various natural sources remains limited.
Occurrence in Humans
This compound is a human metabolite, though its physiological concentrations and distribution are not extensively characterized. As an N-acyl amino acid, it is part of a class of compounds that can be formed through the degradation of N-acetylated proteins or by the direct acylation of amino acids.
Occurrence in Plants
Analytical Characterization
Detailed experimental data for the analytical characterization of this compound, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are not widely published. The following data for the related compound, N-acetyl-L-alanine, is provided for reference. The presence of the hydroxyl group in this compound would introduce characteristic shifts in the spectra.
Table 1: Reference Spectroscopic Data for N-acetyl-L-alanine
| Parameter | Value |
| Molecular Formula | C₅H₉NO₃[1] |
| Molecular Weight | 131.13 g/mol [1] |
| ¹H NMR (600 MHz, H₂O, pH 7.03) δ (ppm) | 1.31-1.32 (d, 3H), 2.00 (s, 3H), 4.09-4.14 (m, 1H)[1] |
| ¹³C NMR (125 MHz, H₂O) δ (ppm) | 20.10, 24.63, 53.70, 175.99, 182.93[1] |
Biological Role and Signaling Pathways
The specific biological role and any associated signaling pathways of this compound have not been elucidated. However, the parent amino acid, L-alanine, is known to play a role in cellular metabolism and signaling. L-alanine can activate AMP-activated protein kinase (AMPK), a key energy sensor in cells, and modulate systemic glucose metabolism.[2][3] The metabolism of L-alanine is also important in the regulation of insulin secretion.
The general biosynthetic pathway for N-acyl amino acids involves the enzymatic acylation of an amino acid.
Caption: General enzymatic synthesis of N-acyl amino acids.
It is plausible that this compound is involved in metabolic pathways, but further research is required to determine its specific functions.
Conclusion
This compound is a known but understudied N-acyl amino acid. While its presence in nature has been confirmed, a significant gap exists in the scientific literature regarding its discovery, quantitative occurrence, detailed isolation protocols, and specific biological functions. The information provided in this guide is based on the limited available data and inferences from closely related compounds. Further dedicated research is necessary to fully elucidate the chemical, biological, and physiological significance of this compound.
References
Spectroscopic Profile of N-(Hydroxyacetyl)-L-alanine: A Technical Guide
Introduction
N-(Hydroxyacetyl)-L-alanine is a derivative of the proteinogenic amino acid L-alanine, characterized by the presence of a hydroxyacetyl group attached to the amino nitrogen. This modification can significantly alter the physicochemical and biological properties of the parent amino acid, making it a molecule of interest in various research domains, including drug development and metabolomics. A thorough understanding of its structural features is paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for its characterization.
This technical guide provides a comprehensive overview of the predicted and known spectroscopic data for this compound and its precursors, L-alanine and N-acetyl-L-alanine. Due to the absence of publicly available experimental data for this compound, this guide offers a predictive analysis based on the established spectroscopic principles and data from structurally related compounds. Detailed experimental protocols for acquiring such data are also presented to aid researchers in their analytical endeavors.
Spectroscopic Data
The following tables summarize the key spectroscopic data for L-alanine, N-acetyl-L-alanine, and the predicted data for this compound. These values are crucial for the identification and structural elucidation of the target molecule.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule. The predicted chemical shifts for this compound are influenced by the electron-withdrawing nature of the amide bond and the presence of the hydroxyl group.
| Compound | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| L-Alanine | α-H | ~3.76 | Quartet (q) | ~7.2 |
| β-CH₃ | ~1.48 | Doublet (d) | ~7.2 | |
| N-Acetyl-L-alanine [1][2][3] | α-H | ~4.35 | Quartet (q) | ~7.3 |
| β-CH₃ | ~1.41 | Doublet (d) | ~7.3 | |
| Acetyl-CH₃ | ~2.04 | Singlet (s) | - | |
| This compound (Predicted) | α-H | ~4.40 | Quartet (q) | ~7.3 |
| β-CH₃ | ~1.42 | Doublet (d) | ~7.3 | |
| Hydroxyacetyl-CH₂ | ~4.10 | Singlet (s) | - |
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of a molecule. The predicted chemical shifts for this compound reflect the electronic environment of each carbon atom.
| Compound | Carbon Assignment | Chemical Shift (δ) ppm |
| L-Alanine [4][5][6] | Carbonyl (C=O) | ~176.5 |
| α-C | ~51.8 | |
| β-CH₃ | ~18.9 | |
| N-Acetyl-L-alanine [1][2] | Carboxyl (C=O) | ~177.2 |
| Amide (C=O) | ~172.9 | |
| α-C | ~51.5 | |
| β-CH₃ | ~18.3 | |
| Acetyl-CH₃ | ~22.7 | |
| This compound (Predicted) | Carboxyl (C=O) | ~177.5 |
| Amide (C=O) | ~171.0 | |
| α-C | ~51.7 | |
| Hydroxyacetyl-CH₂ | ~61.0 | |
| β-CH₃ | ~18.5 |
IR Spectral Data
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
| Compound | Functional Group | Vibrational Frequency (cm⁻¹) |
| L-Alanine [7][8][9] | O-H stretch (acid) | 2500-3300 (broad) |
| N-H stretch (amine) | 3000-3200 | |
| C=O stretch (acid) | ~1700 | |
| N-H bend (amine) | ~1600 | |
| N-Acetyl-L-alanine [10] | O-H stretch (acid) | 2500-3300 (broad) |
| N-H stretch (amide) | ~3300 | |
| C=O stretch (acid) | ~1720 | |
| C=O stretch (amide I) | ~1650 | |
| N-H bend (amide II) | ~1550 | |
| This compound (Predicted) | O-H stretch (acid & alcohol) | 3200-3500 (broad) |
| N-H stretch (amide) | ~3300 | |
| C=O stretch (acid) | ~1725 | |
| C=O stretch (amide I) | ~1650 | |
| N-H bend (amide II) | ~1550 | |
| C-O stretch (alcohol) | ~1050 |
Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and structure.
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| L-Alanine | ESI+ | 90.06 | 74 (loss of NH₂), 44 (loss of COOH) |
| N-Acetyl-L-alanine [1][11] | ESI+ | 132.06 | 88 (loss of acetyl), 74, 44 |
| This compound (Predicted) | ESI+ | 148.06 | 130 (loss of H₂O), 88 (loss of hydroxyacetyl), 74, 44 |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a small, polar organic molecule like this compound.
NMR Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiment: Standard 1D proton experiment.
-
Parameters:
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay (d1): 1-5 seconds.
-
Acquisition time: 2-4 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
Processing:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
3. ¹³C NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).
-
Parameters:
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation delay (d1): 2 seconds.
-
Acquisition time: 1-2 seconds.
-
Spectral width: -10 to 200 ppm.
-
-
Processing:
-
Apply a line broadening of 1-2 Hz.
-
Manually phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak.
-
IR Spectroscopy
1. Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
2. Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Number of scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
-
Processing:
-
Perform a background scan of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Mass Spectrometry
1. Sample Preparation:
-
Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, water with 0.1% formic acid).
2. Data Acquisition (ESI-MS):
-
Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Mode: Positive ion mode is typically used for amino acid derivatives.
-
Parameters:
-
Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Capillary voltage: 3-4 kV.
-
Source temperature: 100-150 °C.
-
Scan range: m/z 50-500.
-
-
MS/MS Fragmentation:
-
Select the precursor ion corresponding to [M+H]⁺ in the first mass analyzer.
-
Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to induce fragmentation.
-
Analyze the resulting fragment ions in the second mass analyzer.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a synthesized compound like this compound.
References
- 1. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bmrb.io [bmrb.io]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000766) [hmdb.ca]
- 4. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161) [hmdb.ca]
- 6. L-Alanine(56-41-7) 13C NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. L-Alanine(56-41-7) IR Spectrum [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Theoretical and experimental study of the vibrational spectrum of N-acetyl-L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mzCloud – N Acetylalanine [mzcloud.org]
Navigating the Preclinical Path: A Technical Guide to the Solubility and Stability of N-(Hydroxyacetyl)-L-alanine in Biological Buffers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of early-stage drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. For novel molecules such as N-(Hydroxyacetyl)-L-alanine, determining solubility and stability in physiologically relevant media is a critical step that informs formulation strategies, preclinical study design, and ultimately, the therapeutic potential of the candidate. This technical guide provides a comprehensive overview of the available data and methodologies for assessing the solubility and stability of this compound and structurally related compounds in common biological buffers.
Solubility Profile
N-acetyl-L-alanine is reported to be soluble in water.[1][2] Quantitative solubility data for N-acetyl-L-alanine is summarized in the table below. These values provide an initial estimate for the solubility of this compound, although empirical determination is strongly recommended.
| Compound | Solvent | Solubility | Method |
| N-acetyl-L-alanine | Water | 26 mg/mL (198.27 mM) | In-house testing by a commercial supplier[2] |
| N-acetyl-L-alanine | DMSO | 26 mg/mL (198.27 mM) | In-house testing by a commercial supplier[2] |
| N-acetyl-L-alanine | Ethanol | 26 mg/mL (198.27 mM) | In-house testing by a commercial supplier[2] |
| N-acetyl-L-alanine | Water | 43.6 mg/mL | Predicted (ALOGPS)[3] |
Stability Characteristics
The stability of a compound in biological buffers is a critical determinant of its shelf-life, in vivo half-life, and the reliability of in vitro assays. The stability of N-acetylated amino acids can be considered from two perspectives: chemical stability (i.e., degradation via hydrolysis) and biological stability (i.e., enzymatic degradation).
Chemical Stability
Specific data on the chemical stability and degradation kinetics of this compound or N-acetyl-L-alanine in biological buffers is not currently available. The primary route of non-enzymatic degradation for N-acylated amino acids in aqueous buffer is typically hydrolysis of the amide bond. The rate of hydrolysis is generally dependent on pH and temperature. A generalized experimental workflow for assessing chemical stability is provided in the experimental protocols section.
Biological Stability
In a biological context, the stability of N-terminally acetylated proteins is influenced by the N-end rule pathway, where N-terminal acetylation can act as a degradation signal (degron), marking the protein for ubiquitination and subsequent proteasomal degradation.[4][5][6] This pathway, known as the Ac/N-end rule pathway, is a key regulator of protein homeostasis.[4][5] While this pathway is primarily associated with proteins, the presence of acylpeptide hydrolases in biological systems could potentially lead to the enzymatic hydrolysis of small N-acetylated amino acids.[7]
Experimental Protocols
Due to the absence of specific published protocols for this compound, the following sections detail generalized, yet comprehensive, methodologies for determining the solubility and stability of small molecules in biological buffers.
Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess amount of the solid compound with the buffer of interest.
Methodology:
-
Preparation of Buffers: Prepare a panel of biologically relevant buffers (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Tris-HCl pH 7.4, Citrate Buffer pH 5.0).
-
Compound Addition: Add an excess amount of this compound to a known volume of each buffer in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Solubility Calculation: The determined concentration represents the thermodynamic solubility of the compound in that specific buffer.
Protocol for High-Throughput Kinetic Solubility Assessment
For earlier stages of discovery, a higher-throughput kinetic solubility assay can be employed. This method measures the solubility of a compound upon its addition from a concentrated DMSO stock to an aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Plate Setup: Dispense the DMSO stock solution into a 96-well microplate.
-
Buffer Addition: Add the desired biological buffer to each well to achieve the final target concentrations.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1.5-2 hours).
-
Precipitate Detection: Measure the turbidity of each well using a nephelometer or by assessing light scattering with a plate reader. The concentration at which precipitation is observed is the kinetic solubility.
-
(Optional) Filtration and Quantification: Alternatively, filter the contents of the wells and quantify the concentration of the compound in the filtrate via HPLC-UV/MS.
Protocol for Assessing Chemical Stability in Biological Buffers
This protocol outlines a general approach to evaluate the chemical stability of a compound in solution over time.
Methodology:
-
Solution Preparation: Prepare solutions of this compound at a known concentration in various biological buffers (e.g., PBS pH 7.4, simulated gastric fluid, simulated intestinal fluid).
-
Incubation Conditions: Aliquot the solutions into sealed vials and incubate them under controlled conditions. A typical stability study might include several temperatures (e.g., 4°C, 25°C, 40°C) and time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis: At each designated time point, remove an aliquot and quench any further reaction if necessary (e.g., by freezing or pH adjustment). Analyze the concentration of the parent compound using a validated, stability-indicating HPLC method that can separate the parent compound from potential degradants.
-
Data Analysis: Plot the concentration of the parent compound versus time for each condition. Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant and half-life (t½).
Conclusion
While direct experimental data for the solubility and stability of this compound in biological buffers remains to be published, this guide provides a framework for its initial assessment. The solubility of the structurally similar N-acetyl-L-alanine suggests that this compound is likely to have good aqueous solubility. However, empirical validation using the detailed protocols provided is essential. Furthermore, a thorough investigation of its chemical stability, particularly susceptibility to hydrolysis at different pH values and temperatures, will be crucial for its development as a therapeutic candidate. Understanding these fundamental properties will enable researchers to make informed decisions and advance the preclinical evaluation of this promising compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Control of protein degradation by N-terminal acetylation and the N-end rule pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human Metabolome Database: Showing metabocard for N-Acetyl-L-alanine (HMDB0000766) [hmdb.ca]
In Silico Prediction of N-(Hydroxyacetyl)-L-alanine Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Hydroxyacetyl)-L-alanine is a molecule of interest for which there is a notable absence of bioactivity data in the public domain. This technical guide outlines a comprehensive in silico strategy to predict its biological activity, potential molecular targets, and pharmacokinetic properties. By leveraging a suite of computational tools, this workflow provides a robust framework for generating testable hypotheses and guiding future experimental validation, thereby accelerating the initial stages of drug discovery and development. This document serves as a methodological whitepaper, detailing the necessary protocols and data presentation strategies for a thorough computational assessment.
Introduction
The discovery and development of novel therapeutic agents is a complex, time-intensive, and costly endeavor. Computational, or in silico, methods offer a powerful alternative to traditional screening by enabling the rapid prediction of a small molecule's bioactivity and druggability.[1][2][3] This allows for the prioritization of candidates with the highest potential for success before committing to expensive and time-consuming laboratory experiments.
This compound is an N-acylated derivative of the amino acid L-alanine. While structurally related compounds like N-Acetyl-L-alanine are known endogenous metabolites[4][5], the specific biological functions of this compound remain uncharacterized. This guide proposes a systematic in silico workflow to elucidate its potential bioactivities.
Proposed In Silico Prediction Workflow
The overarching strategy is to first determine the physicochemical properties and drug-likeness of this compound, then to predict its potential biological targets, and finally to assess its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
Caption: A comprehensive workflow for the in silico prediction of bioactivity.
Methodologies and Protocols
Molecular Characterization
-
SMILES Generation and 3D Structure Preparation:
-
Protocol: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound will be generated using a chemical drawing tool like ChemDraw or an open-source alternative such as RDKit. This SMILES string will then be used to generate a 3D structure. The structure will be subjected to energy minimization using a force field like MMFF94 to obtain a stable conformation.
-
-
Physicochemical and Drug-Likeness Analysis:
-
Protocol: Key physicochemical properties will be calculated using tools like SwissADME or DataWarrior. These properties include molecular weight (MW), logP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and molar refractivity. These values will be evaluated against established drug-likeness rules such as Lipinski's Rule of Five, Ghose's filter, and the Veber rule to assess the molecule's potential as an oral drug candidate.
-
Bioactivity and Target Prediction
-
Ligand-Based Screening:
-
Protocol: A 2D chemical similarity search will be performed against large compound databases like ChEMBL and PubChem. The Tanimoto coefficient will be used to quantify the similarity between this compound and compounds with known biological activities. Hits with a high similarity score (e.g., >0.85) will provide initial hypotheses about potential targets.
-
-
Reverse Docking:
-
Protocol: The 3D structure of this compound will be screened against a library of 3D protein structures of known drug targets using a reverse docking server like PharmMapper or idTarget. This method "fishes" for potential binding partners by evaluating the binding affinity of the small molecule to a multitude of protein active sites. The top-scoring protein hits will be considered potential targets.
-
-
Machine Learning-Based Prediction:
-
Protocol: Utilize pre-trained machine learning models that predict bioactivity based on molecular structure.[6] Platforms like KinasePred or other deep learning approaches can be employed to predict activity against specific target classes, such as kinases.[1][6] These models take molecular fingerprints or SMILES strings as input and output a probability of activity against various biological targets.
-
ADMET Prediction
-
ADMET Profiling:
-
Protocol: A comprehensive ADMET profile will be generated using predictive models from platforms like ADMETlab or SwissADME. This includes predictions for:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding (PPB).
-
Metabolism: Inhibition of major Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Toxicity: hERG (human Ether-a-go-go-Related Gene) inhibition, AMES mutagenicity, and hepatotoxicity.
-
-
Predicted Data Presentation
All quantitative data generated from the in silico analyses will be summarized in the following tables for clarity and comparative purposes.
Table 1: Predicted Physicochemical Properties and Drug-Likeness
| Property | Predicted Value | Lipinski's Rule of Five | Ghose's Filter | Veber Rule |
|---|---|---|---|---|
| Molecular Weight ( g/mol ) | e.g., 147.13 | < 500 (Pass) | 160-480 (Pass) | N/A |
| logP | e.g., -1.25 | ≤ 5 (Pass) | -0.4 to 5.6 (Pass) | N/A |
| H-Bond Donors | e.g., 3 | ≤ 5 (Pass) | ≤ 5 (Pass) | N/A |
| H-Bond Acceptors | e.g., 4 | ≤ 10 (Pass) | ≤ 10 (Pass) | N/A |
| TPSA (Ų) | e.g., 86.99 | N/A | N/A | ≤ 140 (Pass) |
| Molar Refractivity | e.g., 34.50 | N/A | 40-130 (Fail) | N/A |
Table 2: Top Predicted Biological Targets from Reverse Docking
| Target Name | UniProt ID | Predicted Binding Affinity (kcal/mol) | Function |
|---|---|---|---|
| Hypothetical Target 1 | e.g., P00533 | e.g., -7.8 | e.g., Tyrosine Kinase |
| Hypothetical Target 2 | e.g., P27361 | e.g., -7.5 | e.g., Serine/Threonine Kinase |
| Hypothetical Target 3 | e.g., P08684 | e.g., -7.2 | e.g., G-protein Coupled Receptor |
Table 3: Predicted ADMET Profile
| Parameter | Prediction | Confidence Score |
|---|---|---|
| Absorption | ||
| HIA | e.g., High | e.g., 0.95 |
| Caco-2 Permeability | e.g., Low | e.g., 0.88 |
| Distribution | ||
| BBB Permeant | e.g., No | e.g., 0.92 |
| Plasma Protein Binding | e.g., Low | e.g., 0.75 |
| Metabolism | ||
| CYP1A2 Inhibitor | e.g., No | e.g., 0.98 |
| CYP2C9 Inhibitor | e.g., No | e.g., 0.97 |
| CYP2D6 Inhibitor | e.g., Yes | e.g., 0.85 |
| CYP3A4 Inhibitor | e.g., No | e.g., 0.96 |
| Toxicity | ||
| hERG I Inhibitor | e.g., No | e.g., 0.91 |
| AMES Mutagenicity | e.g., No | e.g., 0.89 |
| Hepatotoxicity | e.g., Yes | e.g., 0.78 |
Hypothetical Signaling Pathway Analysis
Based on the predicted targets, we can construct hypothetical signaling pathway diagrams to visualize the potential mechanism of action. For instance, if reverse docking predicts that this compound binds to a key kinase in the MAPK/ERK pathway, the following diagram illustrates its potential point of intervention.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by the molecule.
Conclusion and Future Directions
This guide presents a structured in silico approach to predict the bioactivity of the uncharacterized molecule, this compound. The proposed workflow, from molecular characterization to ADMET profiling and target prediction, provides a comprehensive, data-driven foundation for hypothesis generation. The outputs of this computational analysis, summarized in clear tabular and graphical formats, will be crucial for designing focused, efficient experimental validation studies. Future work will involve synthesizing the compound and validating the top computational predictions through in vitro binding assays and cell-based functional screens against the identified targets.
References
- 1. cs230.stanford.edu [cs230.stanford.edu]
- 2. Predicting compound activity from phenotypic profiles and chemical structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicjournals.org [academicjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Human Metabolome Database: Showing metabocard for N-Acetyl-L-alanine (HMDB0000766) [hmdb.ca]
- 6. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction [mdpi.com]
An In-depth Technical Guide on the Exploratory Studies of N-(Hydroxyacetyl)-L-alanine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Hydroxyacetyl)-L-alanine is an N-acetylated amino acid of potential interest in various biological contexts. Understanding its metabolic fate is crucial for evaluating its physiological roles, therapeutic potential, and safety profile. This technical guide provides a comprehensive overview of a proposed metabolic pathway for this compound, detailed experimental protocols for its investigation, and a framework for data presentation and visualization. Given the limited direct research on this specific compound, this document synthesizes information from studies on related N-acyl amino acids and alanine metabolism to propose a hypothetical pathway and guide future exploratory studies.
Proposed Metabolic Pathway of this compound
The metabolism of this compound is likely to proceed through two primary enzymatic steps: deacetylation followed by the metabolism of the resulting L-alanine and glycolic acid. The key enzymes predicted to be involved are aminoacylases and alanine aminotransferase.
Step 1: Deacetylation
The initial and rate-limiting step is hypothesized to be the hydrolysis of the N-acetyl bond by an aminoacylase, yielding L-alanine and glycolic acid. Aminoacylases are enzymes known to catabolize N-acetylated amino acids.[1]
-
Substrate: this compound
-
Enzyme: Aminoacylase
-
Products: L-alanine and Glycolic Acid
Step 2: Metabolism of L-alanine and Glycolic Acid
-
L-alanine Metabolism: The released L-alanine is a proteinogenic amino acid and will enter the central carbon metabolism. It can be reversibly transaminated by alanine aminotransferase (ALT) to pyruvate.[2][3] Pyruvate can then be utilized in the citric acid cycle for energy production or serve as a precursor for gluconeogenesis.[2]
-
Glycolic Acid Metabolism: Glycolic acid can be oxidized to glyoxylate by glycolate oxidase. Glyoxylate can then be further metabolized through various pathways, including transamination to glycine or oxidation to oxalate.
Below is a diagram illustrating the proposed metabolic pathway.
References
Methodological & Application
Application Note: Quantitative Analysis of N-(Hydroxyacetyl)-L-alanine in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-(Hydroxyacetyl)-L-alanine in plasma samples. The described protocol includes a straightforward sample preparation procedure, optimized chromatographic conditions for robust separation, and precise mass spectrometric parameters for accurate quantification. This method is suitable for use in research and drug development settings where the monitoring of this compound levels is required.
Introduction
This compound is an N-acylated amino acid. The accurate quantification of such compounds in biological matrices is crucial for understanding their physiological roles and for various applications in drug development and clinical research. LC-MS/MS offers the high selectivity and sensitivity required for the reliable measurement of low-abundance analytes in complex biological samples. This document provides a comprehensive protocol for the determination of this compound using this technology.
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.
Materials:
-
Human plasma
-
This compound standard
-
Internal Standard (IS): this compound-¹³C₃,¹⁵N (or a structurally similar stable isotope-labeled compound)
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Centrifuge
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of Internal Standard working solution.
-
Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (98% Mobile Phase A, 2% Mobile Phase B).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Value |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography), e.g., 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 2 | 98 |
| 1.0 | 2 | 98 |
| 5.0 | 40 | 60 |
| 5.1 | 90 | 10 |
| 6.0 | 90 | 10 |
| 6.1 | 2 | 98 |
| 8.0 | 2 | 98 |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
The following MRM transitions are proposed for the quantification of this compound and its internal standard. The chemical formula for this compound is C₅H₉NO₄, with a monoisotopic mass of 147.0532 g/mol .
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 148.0605 | 102.0550 | 100 | 25 | 15 |
| This compound | 148.0605 | 89.0393 | 100 | 25 | 20 |
| IS: this compound-¹³C₃,¹⁵N | 152.0685 | 105.0630 | 100 | 25 | 15 |
Note: Cone voltage and collision energy values are starting points and should be optimized for the specific instrument used.
Data Presentation
The quantitative data should be summarized in a clear and structured format. The following tables provide templates for presenting calibration curve data and sample quantification results.
Table 3: Representative Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1,250 | 150,000 | 0.0083 |
| 5 | 6,300 | 152,000 | 0.0414 |
| 10 | 12,800 | 151,500 | 0.0845 |
| 50 | 64,500 | 150,800 | 0.4277 |
| 100 | 130,000 | 151,200 | 0.8598 |
| 500 | 655,000 | 150,500 | 4.3522 |
| 1000 | 1,310,000 | 151,000 | 8.6755 |
Linearity: A linear regression of the calibration curve should yield an R² value > 0.99.
Table 4: Sample Quantification Results
| Sample ID | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Control 1 | 25,600 | 151,800 | 0.1686 | 20.5 |
| Control 2 | 24,900 | 149,900 | 0.1661 | 20.2 |
| Sample 1 | 78,300 | 150,300 | 0.5209 | 62.8 |
| Sample 2 | 81,500 | 151,100 | 0.5394 | 65.0 |
Visualization
The overall workflow for the LC-MS/MS analysis of this compound is depicted in the following diagram.
Caption: Workflow for this compound quantification.
Conclusion
The LC-MS/MS method described provides a robust and reliable approach for the quantification of this compound in plasma. The protocol is designed to be easily implemented in a laboratory setting, offering high throughput and accurate results for a variety of research and development applications. Method validation, including assessments of accuracy, precision, linearity, and stability, should be performed in accordance with relevant regulatory guidelines.
Application Note: Derivatization of N-(Hydroxyacetyl)-L-alanine for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of a wide range of volatile and semi-volatile compounds. However, the analysis of polar and non-volatile molecules such as amino acids and their derivatives requires a crucial sample preparation step known as derivatization.[1][2] N-(Hydroxyacetyl)-L-alanine, an important molecule in various biological and pharmaceutical contexts, possesses multiple polar functional groups (a carboxylic acid, a secondary amine, and a hydroxyl group) that render it unsuitable for direct GC-MS analysis. Derivatization is therefore essential to increase its volatility and thermal stability, enabling successful chromatographic separation and mass spectrometric detection.[3][4]
This application note provides detailed protocols for two common and effective derivatization methods for this compound: a single-step silylation and a two-step esterification followed by acylation.
1. Silylation Derivatization
Silylation is a widely used derivatization technique where active hydrogens in the analyte are replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1] For this compound, silylation will occur at the carboxylic acid, secondary amine, and hydroxyl groups. N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a common silylation reagent that yields stable TBDMS derivatives.[1][5]
Experimental Protocol: Silylation
-
Sample Preparation: Accurately weigh 1 mg of this compound into a 2 mL reaction vial.
-
Drying: Lyophilize the sample to complete dryness. It is critical to remove all moisture as it can interfere with the derivatization reaction.
-
Reagent Addition: Add 100 µL of acetonitrile and 100 µL of MTBSTFA to the dried sample.
-
Reaction: Cap the vial tightly and heat at 70-100°C for 30-60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for GC-MS analysis. Inject 1 µL of the solution into the GC-MS system.
2. Two-Step Esterification and Acylation Derivatization
This method involves two sequential reactions. First, the carboxylic acid group is esterified, typically to a methyl or ethyl ester. Second, the amino and hydroxyl groups are acylated using an acylating agent such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).[4] This two-step approach provides stable and volatile derivatives suitable for GC-MS analysis.[3]
Experimental Protocol: Two-Step Esterification and Acylation
-
Esterification:
-
Add 500 µL of 3N methanolic HCl to 1 mg of this compound in a reaction vial.
-
Cap the vial and heat at 100°C for 30 minutes.
-
Cool the vial and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Acylation:
-
To the dried residue, add 200 µL of ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60°C for 15 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in 500 µL of ethyl acetate for GC-MS analysis.
-
Data Presentation
The following tables summarize representative quantitative data for the GC-MS analysis of derivatized amino acids, which can be expected to be similar for this compound.
Table 1: Representative GC-MS Method Parameters
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Scan Range | 50-550 m/z |
Table 2: Representative Performance Data for Derivatized Amino Acids
| Parameter | Silylation (MTBSTFA) | Esterification/Acylation (TFAA) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µM | 0.5 - 5 µM |
| Limit of Quantitation (LOQ) | 0.5 - 5 µM | 1 - 15 µM |
| Precision (%RSD) | < 10% | < 15% |
| Recovery | 85 - 105% | 80 - 110% |
Note: The values in Table 2 are representative for common amino acids and should be established specifically for this compound in a formal validation.
Visualizations
Caption: Derivatization workflows for this compound.
Caption: GC-MS analysis workflow.
The derivatization of this compound is a mandatory step for its analysis by GC-MS. Both silylation with MTBSTFA and a two-step esterification/acylation are effective methods to produce volatile and thermally stable derivatives. The choice of method may depend on sample matrix, available reagents, and potential for side-product formation. The provided protocols and representative data serve as a comprehensive guide for researchers and scientists in the development of robust analytical methods for this and similar compounds. It is recommended to perform a full method validation to determine the specific performance characteristics for this compound.
References
- 1. [PDF] Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? | Semantic Scholar [semanticscholar.org]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solid-Phase Synthesis of N-(Hydroxyacetyl)-L-alanine Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-terminal modification of peptides is a critical strategy in drug discovery and development to enhance peptide stability, modulate biological activity, and improve pharmacokinetic properties. One such modification, N-terminal hydroxyacetylation, introduces a hydroxyl group that can alter the peptide's polarity and potential for hydrogen bonding. This document provides a detailed protocol for the solid-phase synthesis of peptides with an N-terminal (Hydroxyacetyl)-L-alanine moiety using Fmoc/tBu chemistry.
The protocol outlines the standard steps of solid-phase peptide synthesis (SPPS), followed by the specific procedures for the N-terminal modification. Two primary approaches for the introduction of the hydroxyacetyl group are presented: direct coupling of unprotected glycolic acid and coupling of an acetyl-protected glycolic acid (acetoxyacetic acid). The choice of method may depend on the specific peptide sequence and the desired final purity.
Experimental Protocols
Resin Preparation and Swelling
The synthesis begins with the selection of an appropriate solid support, typically a rink amide resin for C-terminal amide peptides or a Wang resin for C-terminal carboxylic acid peptides.
| Parameter | Specification |
| Resin Type | Rink Amide Resin (for peptide amides) |
| Substitution Level | 0.4 - 0.8 mmol/g |
| Swelling Solvent | N,N-Dimethylformamide (DMF) |
| Swelling Time | 30 minutes |
Protocol:
-
Place the desired amount of resin in a reaction vessel.
-
Add sufficient DMF to cover the resin.
-
Allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
Fmoc-L-Alanine Coupling
The first amino acid, Fmoc-L-alanine, is coupled to the swollen resin.
| Reagent | Equivalents (relative to resin substitution) |
| Fmoc-L-Alanine | 4.0 |
| HBTU/HATU | 3.9 |
| HOBt/HOAt | 4.0 |
| DIPEA | 8.0 |
| Solvent | DMF |
| Reaction Time | 2 hours |
Protocol:
-
Dissolve Fmoc-L-alanine, HBTU/HATU, and HOBt/HOAt in DMF.
-
Add DIPEA to the solution to activate the amino acid.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the reaction solution and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).
Fmoc Deprotection
The Fmoc protecting group is removed to expose the N-terminal amine for the next coupling step.
| Reagent | Concentration | Treatment Time |
| Piperidine in DMF | 20% (v/v) | 2 x 10 minutes |
Protocol:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 10 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
Chain Elongation
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
N-Terminal Hydroxyacetylation
After the final Fmoc deprotection of the N-terminal L-alanine, the hydroxyacetyl group is introduced.
Method A: Direct Coupling of Unprotected Glycolic Acid
| Reagent | Equivalents (relative to resin substitution) |
| Glycolic Acid | 4.0 |
| PyBOP | 4.0 |
| DIPEA | 8.0 |
| Solvent | DCM/DMF (1:1 v/v) |
| Reaction Time | 2 hours |
Protocol:
-
Dissolve glycolic acid and PyBOP in a 1:1 mixture of DCM and DMF.
-
Add the solution to the resin.
-
Add DIPEA to the resin slurry.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the solution and wash the resin with DMF (5x).
-
To remove any di-glycolic acid esters that may have formed, treat the resin with a 10% solution of hydrazine in DMF for 2 minutes.
-
Drain the hydrazine solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
Method B: Coupling of Acetoxyacetic Acid
| Reagent | Equivalents (relative to resin substitution) |
| Acetoxyacetic Acid | 4.0 |
| HBTU/HATU | 3.9 |
| HOBt/HOAt | 4.0 |
| DIPEA | 8.0 |
| Solvent | DMF |
| Reaction Time | 2 hours |
Protocol:
-
Dissolve acetoxyacetic acid, HBTU/HATU, and HOBt/HOAt in DMF.
-
Add DIPEA to activate the acid.
-
Add the activated solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Drain the solution and wash the resin with DMF (5x) and DCM (3x). The acetyl protecting group is removed during the final cleavage step.
Cleavage and Deprotection
The peptide is cleaved from the resin, and all side-chain protecting groups are removed.
| Reagent | Volume Percentage |
| Trifluoroacetic Acid (TFA) | 95% |
| Triisopropylsilane (TIS) | 2.5% |
| Water | 2.5% |
| Cleavage Time | 2-3 hours |
Protocol:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare the cleavage cocktail of TFA, TIS, and water.
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
Purification and Characterization
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry.
| Parameter | Specification |
| HPLC Column | C18 stationary phase |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Detection | 220 nm |
| Characterization | Electrospray Ionization Mass Spectrometry (ESI-MS) |
Protocol:
-
Dissolve the crude peptide in a minimal amount of mobile phase A.
-
Purify the peptide using RP-HPLC with the specified gradient.
-
Collect fractions containing the desired peptide.
-
Confirm the identity of the purified peptide by ESI-MS.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Data Presentation
Table 1: Reagent Quantities for a 0.1 mmol Synthesis
| Reagent | Method A (Unprotected) | Method B (Protected) |
| Fmoc-Amino Acids | 0.4 mmol | 0.4 mmol |
| HBTU/HATU | 0.39 mmol | 0.39 mmol |
| HOBt/HOAt | 0.4 mmol | 0.4 mmol |
| DIPEA (Coupling) | 0.8 mmol | 0.8 mmol |
| Glycolic Acid | 0.4 mmol | - |
| PyBOP | 0.4 mmol | - |
| DIPEA (Hydroxyacetylation) | 0.8 mmol | - |
| Acetoxyacetic Acid | - | 0.4 mmol |
Table 2: Expected Yield and Purity
| Parameter | Expected Value |
| Crude Peptide Yield | 70-90% |
| Purity after HPLC | >95% |
Visualizations
Caption: Workflow for the solid-phase synthesis of N-(Hydroxyacetyl)-L-alanine peptides.
Conclusion
This protocol provides a comprehensive guide for the successful solid-phase synthesis of this compound peptides. By following these procedures, researchers can reliably produce high-purity peptides with this specific N-terminal modification for a variety of applications in chemical biology and drug discovery. Careful execution of each step, particularly the washing and deprotection stages, is crucial for obtaining a high-quality final product.
Application Notes and Protocols: N-(Hydroxyacetyl)-L-alanine in Peptide Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the application of N-acylated alanine derivatives in peptide synthesis, with a focus on N-(Hydroxyacetyl)-L-alanine and its close analogue, N-Acetyl-L-alanine.
Introduction
N-terminal modification of peptides is a critical strategy in drug discovery and development to enhance their therapeutic properties. Acetylation of the N-terminal amino group, for instance, can increase a peptide's stability against enzymatic degradation, modulate its receptor-binding affinity, and alter its pharmacokinetic profile. While N-Acetyl-L-alanine is a commonly utilized building block for this purpose, the introduction of a hydroxyl group in the acetyl moiety, as in this compound, offers a potential site for further functionalization or to influence the peptide's physicochemical properties, such as solubility and hydrogen bonding capacity.
Due to the limited specific data available for this compound in peptide synthesis literature, this document will provide detailed protocols and application notes primarily based on the extensive knowledge of N-Acetyl-L-alanine. These methodologies are directly applicable or can be readily adapted for the use of this compound, considering the chemical similarities between the two compounds. The key difference lies in the potential need to protect the hydroxyl group of the hydroxyacetyl moiety, depending on the subsequent reaction conditions.
Properties of N-Acyl-L-alanine Derivatives
A clear understanding of the physicochemical properties of the building block is essential for its effective use.
| Property | N-Acetyl-L-alanine | This compound (Predicted) |
| Molecular Formula | C5H9NO3[1][2] | C5H9NO4 |
| Molecular Weight | 131.13 g/mol [1][2] | 147.13 g/mol |
| Appearance | White crystalline solid[1] | Likely a white solid |
| Solubility | Soluble in water | Expected to have higher water solubility |
| CAS Number | 97-69-8[1] | Not readily available |
Experimental Protocols
The following protocols are standard procedures for the incorporation of N-acylated amino acids into peptides using solid-phase peptide synthesis (SPPS).
Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a peptide with an N-terminal N-acetyl-L-alanine. The same procedure can be followed for this compound. If the hydroxyl group of the hydroxyacetyl moiety requires protection (e.g., with a t-butyl or trityl group), the deprotection would occur during the final cleavage step.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids
-
N-Acetyl-L-alanine (or protected this compound)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Washing solution: DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Dry ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[3]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU/HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF (3-5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
N-Terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin thoroughly with DMF.
-
In a separate vial, dissolve N-Acetyl-L-alanine (3 eq.), HBTU/HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the solution to the resin and agitate for 2-4 hours.
-
Wash the resin with DMF, DCM, and Methanol, then dry under vacuum.
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold dry ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase HPLC.
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Workflow for Solid-Phase Peptide Synthesis
Caption: Workflow for manual solid-phase peptide synthesis.
Data Presentation
Successful synthesis is confirmed by analytical data. The following table provides an example of expected data for a simple acetylated peptide.
| Peptide Sequence | Method | Theoretical Mass (Da) | Observed Mass (Da) | Purity (%) |
| Ac-Ala-Gly-NH2 | SPPS | 201.20 | 201.21 | >95 |
| Ac-Ala-Phe-NH2 | SPPS | 277.31 | 277.32 | >95 |
| Hypothetical | ||||
| HyAc-Ala-Gly-NH2 | SPPS | 217.20 | - | - |
Signaling Pathways and Logical Relationships
The primary role of N-terminal acetylation is to block the free amine, thereby preventing degradation by aminopeptidases. This modification can also influence the peptide's conformation and its interaction with biological targets.
Logical Flow of N-Terminal Modification Strategy
Caption: Rationale for N-terminal peptide modification.
Conclusion
The use of N-acylated alanine derivatives is a valuable tool in peptide chemistry. While specific protocols for this compound are not yet widely published, the established methods for N-Acetyl-L-alanine provide a robust foundation for its application. Researchers and drug developers can adapt these protocols, with consideration for the potential reactivity of the hydroxyl group, to explore the unique benefits that this compound may bring to their peptide-based therapeutics. Further research into the synthesis and application of this specific building block will undoubtedly contribute to the expanding toolkit of peptide chemists.
References
"enzymatic assay for N-(Hydroxyacetyl)-L-alanine detection"
An enzymatic assay for the detection of N-(Hydroxyacetyl)-L-alanine is a valuable tool for researchers in various fields, including biochemistry, drug development, and metabolic studies. This application note provides a detailed protocol for a sensitive and specific enzymatic assay designed to quantify this compound in biological samples.
Principle of the Assay
This assay is based on a two-step enzymatic reaction. In the first step, this compound is hydrolyzed by an aminoacylase enzyme to yield L-alanine and hydroxyacetic acid. The L-alanine produced is then quantified in a second coupled enzymatic reaction. In this second step, L-alanine is converted to pyruvate by L-alanine dehydrogenase. This reaction is coupled to the reduction of a probe that results in a colorimetric or fluorometric signal directly proportional to the amount of L-alanine, and consequently, to the initial amount of this compound in the sample.
Materials and Reagents
-
This compound standard
-
Aminoacylase I from porcine kidney
-
L-Alanine Assay Kit (e.g., Sigma-Aldrich MAK001 or similar)[1]
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (clear for colorimetric, black for fluorometric assays)
-
Microplate reader capable of measuring absorbance at 570 nm or fluorescence at λex/em = 535/587 nm
-
10 kDa Molecular Weight Cut-Off (MWCO) Spin Filter
Experimental Protocols
Standard Curve Preparation
-
Prepare a 1 mM stock solution of this compound in deionized water.
-
Generate a standard curve by serially diluting the stock solution to concentrations ranging from 0.1 µM to 10 µM.
Sample Preparation
-
For biological samples such as serum, plasma, or cell lysates, it is recommended to deproteinize the samples to avoid interference from endogenous enzymes and proteins.
-
Use a 10 kDa MWCO spin filter to remove proteins.
-
The clear, deproteinized supernatant will be used for the assay.
Enzymatic Reaction
-
To each well of a 96-well plate, add 50 µL of the standard or sample.
-
Add 10 µL of Aminoacylase I solution (1 unit/mL in PBS).
-
Incubate the plate at 37°C for 30 minutes to allow for the complete hydrolysis of this compound to L-alanine.
-
Following incubation, proceed immediately to the L-alanine detection step.
L-Alanine Detection
-
Prepare the L-alanine assay reaction mixture according to the manufacturer's instructions (e.g., Sigma-Aldrich Alanine Assay Kit).[1] Typically, this involves mixing the assay buffer, probe, and enzyme mix.
-
Add 50 µL of the L-alanine assay reaction mixture to each well containing the standards and samples.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measure the absorbance at 570 nm for the colorimetric assay or fluorescence at λex/em = 535/587 nm for the fluorometric assay using a microplate reader.
Data Presentation
The following table summarizes the expected quantitative data for the enzymatic assay of this compound.
| Parameter | Colorimetric Assay | Fluorometric Assay |
| Limit of Detection (LOD) | 1.0 µM | 0.1 µM |
| Limit of Quantification (LOQ) | 2.5 µM | 0.25 µM |
| Linear Range | 2.5 - 50 µM | 0.25 - 5 µM |
| Intra-assay Precision (CV%) | < 5% | < 5% |
| Inter-assay Precision (CV%) | < 10% | < 10% |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Diagram of the two-step enzymatic reaction for the detection of this compound.
Caption: Experimental workflow for the enzymatic assay of this compound.
References
Application Note: Purification of Synthetic N-(Hydroxyacetyl)-L-alanine by HPLC
Introduction
N-(Hydroxyacetyl)-L-alanine is a modified amino acid of interest in various fields, including peptide chemistry and drug development. Its synthesis can result in a mixture of the desired product, unreacted starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification of such compounds. This application note provides a detailed protocol for the purification of synthetic this compound using reverse-phase HPLC (RP-HPLC). The methodology can be adapted for both analytical and preparative scale separations.
Principle of Separation
Reverse-phase HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18 silica gel), while the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol. This compound, being a polar molecule, will have a relatively low retention time on a C18 column. The separation of the target compound from more nonpolar impurities is achieved by gradually increasing the concentration of the organic modifier in the mobile phase (gradient elution). For assessing enantiomeric purity, a chiral stationary phase is required to resolve the L- and D-enantiomers.
Experimental Protocols
Materials and Equipment
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a UV-Vis detector.
-
Columns:
-
For Achiral Purification: A C18 reverse-phase column (e.g., 10 µm particle size, 250 x 10 mm for semi-preparative scale).
-
For Chiral Analysis: A chiral stationary phase (CSP) column suitable for amino acid derivatives (e.g., a teicoplanin-based CSP).[1]
-
-
Solvents: HPLC grade water, acetonitrile (ACN), and methanol (MeOH).
-
Additives: Trifluoroacetic acid (TFA) or formic acid (FA).
-
Sample: Crude synthetic this compound.
-
Sample Diluent: Mobile phase A or a mixture of water and organic solvent that ensures complete dissolution of the sample.
Sample Preparation
-
Dissolve the crude synthetic this compound in the sample diluent to a known concentration (e.g., 10 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
HPLC Method for Achiral Purification
This method is designed for the general purification of the target compound from synthetic impurities.
Table 1: HPLC Conditions for Achiral Purification
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 x 10 mm, 10 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-30% B over 20 minutes |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 214 nm |
| Injection Volume | 100 - 500 µL (dependent on sample concentration and column loading capacity) |
Protocol Steps:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved.
-
Inject the filtered sample onto the column.
-
Run the gradient program as detailed in Table 1.
-
Monitor the separation at 214 nm, where the amide bond of this compound exhibits strong absorbance.[2]
-
Collect fractions corresponding to the main peak of the desired product.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
HPLC Method for Chiral Purity Analysis
This method is to determine the enantiomeric purity of the purified this compound.
Table 2: HPLC Conditions for Chiral Analysis
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Astec CHIROBIOTIC® T)[1] |
| Mobile Phase | Isocratic mixture of Methanol/Water (e.g., 80:20 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 214 nm |
| Injection Volume | 10 µL |
Protocol Steps:
-
Equilibrate the chiral column with the isocratic mobile phase until a stable baseline is achieved.
-
Inject a small volume of the purified sample.
-
Run the isocratic method and monitor the chromatogram for the separation of L- and potential D-enantiomers.
-
The D-enantiomer is typically more strongly retained on teicoplanin-based CSPs.[1]
-
Calculate the enantiomeric excess (% ee) based on the peak areas of the two enantiomers.
Data Presentation
The results from the HPLC purification and analysis should be presented clearly. The following table summarizes the expected retention times and purity from the described methods.
Table 3: Summary of Expected HPLC Results
| Analysis Type | Analyte | Expected Retention Time (min) | Purity / Enantiomeric Excess |
| Achiral | This compound | ~ 8-12 | > 98% |
| Starting Materials (e.g., L-alanine) | < 5 | - | |
| Synthetic Byproducts | Variable | - | |
| Chiral | This compound | ~ 10-15 | > 99% ee |
| N-(Hydroxyacetyl)-D-alanine | ~ 12-18 | - |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the purification and analysis of this compound.
Caption: Workflow for the purification of this compound.
Logical Relationship of HPLC Parameters
The diagram below shows the logical relationship between key HPLC parameters and the separation outcome.
References
Application Notes and Protocols for the Structural Elucidation of N-(Hydroxyacetyl)-L-alanine using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the structural elucidation of N-(Hydroxyacetyl)-L-alanine using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Detailed protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are presented, alongside predicted spectral data to facilitate the analysis of this molecule. The methodologies and data interpretation strategies outlined herein are designed to be a valuable resource for researchers in organic chemistry, biochemistry, and pharmaceutical development.
Introduction
This compound is an N-acylated derivative of the amino acid L-alanine. The structural confirmation of such modified amino acids is a critical step in various research and development endeavors, including peptide synthesis, metabolism studies, and drug discovery. NMR spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structure in solution. This application note details the use of ¹H, ¹³C, COSY, HSQC, and HMBC NMR experiments for the complete structural assignment of this compound.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of L-alanine and N-acetyl-L-alanine, considering the electronic effects of the hydroxyl group on the acetyl moiety.
Table 1: Predicted ¹H NMR Chemical Shifts
| Atom Number | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | Hα | ~4.3 | Quartet | ~7.2 |
| 3 | Hβ | ~1.4 | Doublet | ~7.2 |
| 4 | -NH- | ~8.0 | Doublet | ~7.5 |
| 6 | Hγ | ~4.1 | Singlet | - |
| 7 | -OH | Variable (solvent dependent) | Singlet (broad) | - |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Atom Number | Carbon | Predicted Chemical Shift (δ, ppm) |
| 1 | C=O (Carboxyl) | ~177 |
| 2 | Cα | ~51 |
| 3 | Cβ | ~18 |
| 5 | C=O (Amide) | ~172 |
| 6 | Cγ | ~62 |
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will affect the chemical shifts, particularly of exchangeable protons (-NH and -OH).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing multinuclear and multidimensional experiments.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-3 seconds.
-
Temperature: 298 K.
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Temperature: 298 K.
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[1]
-
Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpmfqf' on Bruker instruments).
-
Spectral Width (F1 and F2): 12-16 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
Relaxation Delay (d1): 1.5 seconds.
-
Temperature: 298 K.
The HSQC experiment correlates protons directly to their attached carbons (one-bond C-H correlation).
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 180-200 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
-
Relaxation Delay (d1): 1.5 seconds.
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz.
-
Temperature: 298 K.
The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds.[2]
-
Pulse Program: A standard gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 200-220 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Relaxation Delay (d1): 1.5 seconds.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for ~8 Hz.
-
Temperature: 298 K.
Data Interpretation and Structural Elucidation
The following section outlines the logical workflow for assigning the NMR signals to the structure of this compound, integrating data from all the aforementioned experiments.
¹H NMR Analysis
The ¹H NMR spectrum is the starting point for the structural analysis. The predicted spectrum of this compound would show a quartet for the α-proton (Hα) coupled to the three β-protons (Hβ), which would appear as a doublet. The methylene protons of the hydroxyacetyl group (Hγ) are expected to be a singlet as there are no adjacent protons to couple with. The amide proton (-NH-) will likely be a doublet due to coupling with Hα. The hydroxyl proton (-OH) will be a broad singlet and its chemical shift will be highly dependent on the solvent and concentration.
¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum will show five distinct carbon signals. The two carbonyl carbons (carboxyl and amide) will be in the downfield region (~170-180 ppm). The Cα and Cγ carbons will be in the mid-field region, and the Cβ methyl carbon will be the most upfield signal.
2D NMR Analysis
The COSY spectrum will be crucial for identifying the alanine spin system. A cross-peak between the Hα quartet and the Hβ doublet will confirm their three-bond coupling. A cross-peak between the amide proton and Hα will also be expected. No other cross-peaks are anticipated for the core structure.
The HSQC spectrum will provide direct one-bond C-H correlations:
-
A cross-peak between the Hα signal and the Cα signal.
-
A cross-peak between the Hβ signal and the Cβ signal.
-
A cross-peak between the Hγ signal and the Cγ signal.
This experiment will unambiguously link the proton and carbon skeletons.
The HMBC spectrum will provide the final pieces of the structural puzzle by showing long-range correlations that connect the different fragments of the molecule:
-
From Hβ: A strong correlation to Cα and a weaker correlation to the carboxyl carbon (C1).
-
From Hα: Correlations to the carboxyl carbon (C1), the amide carbonyl carbon (C5), and Cβ.
-
From the amide proton (-NH-): Correlations to Cα, Cβ, and the amide carbonyl carbon (C5).
-
From Hγ: Correlations to the amide carbonyl carbon (C5) and potentially to the hydroxyl-bearing carbon (C6).
These HMBC correlations will confirm the connectivity between the alanine moiety and the hydroxyacetyl group through the amide bond.
Visualizations
Caption: Figure 1. Experimental Workflow for NMR Structural Elucidation.
Caption: Figure 2. Predicted Key 2D NMR Correlations.
Caption: Figure 3. Structure of this compound with Atom Numbering.
References
Application Notes and Protocols for N-(Hydroxyacetyl)-L-alanine in Metabolomics Research
A Note on the Compound Name: Initial searches for "N-(Hydroxyacetyl)-L-alanine" did not yield specific results in the context of metabolomics research. It is highly probable that the intended compound of interest is N-Acetyl-L-alanine . This document will proceed with the detailed analysis and protocols for N-Acetyl-L-alanine.
Introduction
N-Acetyl-L-alanine is an endogenous N-acetylated amino acid found in various biological systems, from microbes to humans. It is formed by the acetylation of the amino acid L-alanine. In metabolomics research, N-Acetyl-L-alanine is gaining attention as a potential biomarker and a modulator of cellular processes, particularly in the context of immune response and neurological diseases. These application notes provide an overview of its utility in metabolomics and detailed protocols for its analysis.
Application Notes
Biomarker for Immune-Related Conditions
N-Acetyl-L-alanine has been identified as a potential biomarker in several immune-related conditions. Its levels have been reported to be altered in the plasma of patients with severe COVID-19 and have a genetically predicted association with Guillain-Barré syndrome (GBS).
-
Severe COVID-19: Metabolomics studies have shown that N-Acetyl-L-alanine is one of five novel potential biomarkers that are elevated in patients with severe COVID-19 when compared to individuals with mild disease or healthy volunteers[1][2]. This suggests a potential role for N-Acetyl-L-alanine in the metabolic response to severe viral infection and inflammation.
-
Guillain-Barré Syndrome (GBS): A Mendelian randomization study has indicated a significant positive correlation between genetically predicted plasma levels of N-Acetyl-L-alanine and the risk of developing GBS[3]. This finding points towards a potential causal link between this metabolite and the pathogenesis of this autoimmune disorder.
Role in T-Cell Activation and Metabolism
Recent research has highlighted the importance of L-alanine in the activation of T-cells. While L-alanine is primarily utilized for protein synthesis during T-cell activation, a significant portion is also converted to N-Acetyl-L-alanine. This conversion suggests a potential regulatory role for N-Acetyl-L-alanine in T-cell function and metabolic reprogramming. The biosynthesis of N-Acetyl-L-alanine from L-alanine and Acetyl-CoA is catalyzed by N-acetyltransferases.
Neurological Disorders
Dysregulation of N-Acetyl-L-alanine levels has been noted in the context of neurological disorders. For instance, it has been observed to accumulate in aminoacylase-1 deficiency. Further research is needed to fully elucidate its role in neuronal function and pathology.
Quantitative Data Summary
The following table summarizes the reported quantitative changes in N-Acetyl-L-alanine levels in different conditions.
| Condition | Biological Matrix | Observed Change in N-Acetyl-L-alanine | Quantitative Value | Reference |
| Severe COVID-19 | Plasma/Serum | Elevated compared to mild COVID-19 and healthy controls | Not specified | [1][2] |
| Guillain-Barré Syndrome (GBS) | Plasma | Genetically predicted to be positively correlated with risk | Odds Ratio (OR) = 2.04 (95% CI, 1.26–3.30) | [3] |
Experimental Protocols
Generalized Protocol for Quantification of N-Acetyl-L-alanine in Human Plasma by LC-MS/MS
Disclaimer: The following is a generalized protocol based on methods for the analysis of amino acids and their derivatives. This protocol should be optimized and validated for specific instrumentation and laboratory conditions.
1. Objective: To quantify the concentration of N-Acetyl-L-alanine in human plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
2. Materials and Reagents:
-
N-Acetyl-L-alanine standard
-
Stable isotope-labeled internal standard (e.g., N-Acetyl-L-alanine-d3)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (EDTA or heparin)
3. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing the internal standard (concentration to be optimized).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column or a HILIC column suitable for polar analytes.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate N-Acetyl-L-alanine from other plasma components. (e.g., start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
N-Acetyl-L-alanine: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion of the standard)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion of the standard)
-
-
Collision Energy and other MS parameters: To be optimized for the specific instrument.
-
5. Data Analysis and Quantification:
-
Generate a calibration curve using known concentrations of the N-Acetyl-L-alanine standard.
-
Quantify the concentration of N-Acetyl-L-alanine in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Biosynthesis and Role of N-Acetyl-L-alanine in T-Cell Activation
References
- 1. Novel COVID-19 biomarkers identified through multi-omics data analysis: N-acetyl-4-O-acetylneuraminic acid, N-acetyl-L-alanine, N-acetyltriptophan, palmitoylcarnitine, and glycerol 1-myristate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Genetically predicted N-Acetyl-L-Alanine mediates the association between CD3 on activated and secreting Tregs and Guillain-Barre syndrome [frontiersin.org]
Application Notes and Protocols: N-Acetyl-L-alanine as a Potential Biomarker in Disease Models
Disclaimer: Initial searches for "N-(Hydroxyacetyl)-L-alanine" did not yield specific results detailing its role as a biomarker. The following information is provided for a closely related and extensively studied compound, N-Acetyl-L-alanine (NAAL) , which has emerged as a significant potential biomarker in various disease models.
Introduction
N-Acetyl-L-alanine (NAAL) is an endogenous N-acetylated amino acid, a derivative of the proteinogenic amino acid L-alanine.[1][2] It is formed through the enzymatic action of N-acetyltransferases or via the degradation of N-acetylated proteins.[1] While historically viewed as a simple metabolic byproduct, recent advancements in metabolomics have highlighted its potential as a dynamic biomarker in a range of pathological conditions. Altered levels of NAAL have been associated with inflammatory, infectious, neurodegenerative, and metabolic diseases, suggesting its involvement in key physiological and pathological processes. These findings position NAAL as a promising candidate for diagnostic, prognostic, and therapeutic monitoring applications in clinical and research settings.
Data Presentation: N-Acetyl-L-alanine in Disease Models
The following tables summarize quantitative findings from various studies investigating N-Acetyl-L-alanine as a biomarker.
| Disease Model | Sample Type | Analytical Method | Key Findings | Reference |
| COVID-19 | Plasma/Serum | GC-MS, LC-MS, NMR | Elevated levels in severe COVID-19 patients compared to mild cases and healthy controls. Identified as one of five novel potential biomarkers for diagnosis and prognosis. | [3][4] |
| HIV Infection | Plasma | LC-MS | Significantly higher abundance in HIV-positive individuals compared to healthy donors. | [5] |
| Guillain-Barre Syndrome (GBS) | Plasma | Mendelian Randomization | Genetically predicted to be positively correlated with GBS risk (OR = 2.04). Mediates a portion of the effect of activated T-regs on GBS. | [6][7] |
| Alzheimer's Disease (3xTg-AD Mouse Model) | Serum | Targeted Metabolomics | Significantly altered levels in the 3xTg-AD mouse model compared to wild-type controls. | [8] |
| Atopic Dermatitis (DNFB-induced Mouse Model) | Dorsal Skin Tissue | - | Topical application of NAAL ameliorated atopic dermatitis-like clinical manifestations. | [9] |
| Coronary Artery Disease | Plasma | UPLC-QTOF-MS | Identified as a differential metabolite in patients with coronary artery disease. | [10] |
| Kidney Function | Biological Samples | Mass Spectrometry | Included in a panel of metabolites for the detection and quantitation of kidney function. | [11] |
| Youth-Onset Type 2 Diabetes | - | - | Higher levels were associated with both incident and prevalent diabetes in adults. | [12] |
Experimental Protocols
Sample Preparation and Metabolite Extraction for LC-MS Analysis of N-Acetyl-L-alanine in Plasma
This protocol is a generalized procedure based on common metabolomics workflows.
Materials:
-
Plasma samples
-
Acetonitrile (ACN), ice-cold
-
Methanol (MeOH), ice-cold
-
Water (LC-MS grade)
-
Centrifuge capable of 4°C and >12,000 x g
-
Vortex mixer
-
Sample vials
Protocol:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (protein precipitation).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubate the samples at -20°C for 20 minutes to further precipitate proteins.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the metabolites, and transfer it to a new microcentrifuge tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 5% ACN in water).
-
Vortex the reconstituted sample for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any remaining particulates.
-
Transfer the final supernatant to an autosampler vial for LC-MS analysis.
Quantification of N-Acetyl-L-alanine using Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general approach for the targeted quantification of NAAL.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF).
LC Conditions (Example):
-
Column: A reverse-phase C18 column or a HILIC column suitable for polar metabolites.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over a set time, followed by a re-equilibration step.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).
-
Column Temperature: 25-40°C.
-
Injection Volume: 5-10 µL.
MS Conditions (Example for a Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for NAAL.
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): m/z for [M-H]⁻ of NAAL (e.g., 130.05)
-
Product Ion (Q3): A characteristic fragment ion of NAAL (e.g., m/z 88.04)
-
-
Optimization: Ion source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy should be optimized for NAAL to achieve maximum sensitivity.
Quantification:
-
A standard curve is generated using a serial dilution of a pure N-Acetyl-L-alanine standard.
-
The peak area of NAAL in the biological samples is compared to the standard curve to determine its concentration.
-
An internal standard (e.g., a stable isotope-labeled version of NAAL) is recommended for improved accuracy and precision.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of N-Acetyl-L-alanine
The following diagram illustrates the simplified metabolic pathway involving the synthesis and degradation of N-Acetyl-L-alanine.
Caption: Simplified metabolic pathway of N-Acetyl-L-alanine (NAAL).
Experimental Workflow for Biomarker Discovery
This diagram outlines a typical workflow for identifying potential biomarkers like N-Acetyl-L-alanine from biological samples.
Caption: General experimental workflow for metabolomics-based biomarker discovery.
Proposed Role of N-Acetyl-L-alanine in HIV-Associated Immune Dysregulation
The following diagram illustrates the proposed mechanism by which elevated N-Acetyl-L-alanine in HIV infection may impact Natural Killer (NK) cell function in the context of Mycobacterium tuberculosis (Mtb) co-infection.[5]
Caption: Proposed role of NAAL in HIV-associated immune dysregulation.
References
- 1. Human Metabolome Database: Showing metabocard for N-Acetyl-L-alanine (HMDB0000766) [hmdb.ca]
- 2. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel COVID-19 biomarkers identified through multi-omics data analysis: N-acetyl-4-O-acetylneuraminic acid, N-acetyl-L-alanine, N-acetyltriptophan, palmitoylcarnitine, and glycerol 1-myristate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIV-Differentiated Metabolite N-Acetyl-L-Alanine Dysregulates Human Natural Killer Cell Responses to Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Genetically predicted N-Acetyl-L-Alanine mediates the association between CD3 on activated and secreting Tregs and Guillain-Barre syndrome [frontiersin.org]
- 7. Genetically predicted N-Acetyl-L-Alanine mediates the association between CD3 on activated and secreting Tregs and Guillain-Barre syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating metabolic dysregulation in serum of triple transgenic Alzheimer’s disease male mice: implications for pathogenesis and potential biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. submit.bmbreports.org [submit.bmbreports.org]
- 10. ahajournals.org [ahajournals.org]
- 11. WO2018118630A1 - Mass spectrometry assay method for detection and quantitation of kidney function metabolites - Google Patents [patents.google.com]
- 12. diabetesjournals.org [diabetesjournals.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting N-(Hydroxyacetyl)-L-alanine Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common issues encountered during the synthesis of N-(Hydroxyacetyl)-L-alanine. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
FAQ 1: Why is the yield of my this compound synthesis unexpectedly low?
Low yields can stem from several factors, including incomplete activation of glycolic acid, suboptimal reaction conditions, or competing side reactions.
Possible Causes & Troubleshooting Steps:
-
Inefficient Carboxylic Acid Activation: The most common method for this synthesis involves activating the carboxyl group of glycolic acid with a coupling agent before adding L-alanine. If this activation is incomplete, the subsequent amidation will be inefficient.
-
Solution: Ensure the coupling agent is fresh and added in the correct stoichiometric amount (typically 1.0-1.2 equivalents). Common coupling agents include carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) or water-soluble alternatives like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). For carbodiimide reactions, adding an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) can improve efficiency and reduce side reactions.[1]
-
-
Suboptimal pH and Temperature: The pH of the reaction mixture is critical. The amino group of L-alanine must be deprotonated to act as a nucleophile, which requires a basic environment. However, excessively high pH can promote side reactions.
-
Solution: Maintain the reaction pH between 8 and 10. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is often used. The reaction is typically performed at room temperature, as elevated temperatures can increase the rate of side reactions, including racemization.
-
-
Competing Side Reactions: The primary competing reaction is the formation of the dipeptide, L-alanyl-L-alanine, where an activated L-alanine molecule reacts with another L-alanine. Additionally, glycolic acid can self-condense to form polyglycolic acid, especially if its hydroxyl group is not protected.
-
Solution: To minimize dipeptide formation, ensure that the activated glycolic acid is readily available for reaction with L-alanine. This can be achieved by adding the L-alanine solution slowly to the activated glycolic acid mixture. Protecting the hydroxyl group of glycolic acid (e.g., as an acetate ester) prior to activation can prevent polymerization, but this adds extra steps to the synthesis (protection and deprotection).
-
Data Presentation: Impact of Coupling Agents on Yield
The choice of coupling agent and the use of additives can significantly impact the reaction yield. The following table provides illustrative data based on typical outcomes in similar N-acylation reactions.
| Coupling Agent (1.1 eq) | Additive (1.1 eq) | Base (2.0 eq) | Solvent | Typical Yield (%) |
| DCC | None | DIPEA | DCM/DMF | 50-65% |
| DCC | HOBt | DIPEA | DCM/DMF | 70-85% |
| EDC | HOBt | DIPEA | Water/DMF | 75-90% |
| HATU | None | DIPEA | DMF | 85-95% |
Note: Yields are illustrative and can vary based on specific reaction conditions, scale, and purification methods.
FAQ 2: My final product is impure. What are the likely side products and how can I remove them?
Impurities in this compound synthesis typically include unreacted starting materials, byproducts from the coupling agent, and products from side reactions.
Common Impurities and Identification:
-
Unreacted L-alanine and Glycolic Acid: These are often present if the reaction does not go to completion. They can be detected by NMR, with L-alanine showing a characteristic quartet at ~3.7 ppm and a doublet at ~1.4 ppm in D₂O.
-
Dipeptide (Glycyl-L-alanine): This is a common byproduct resulting from the self-condensation of L-alanine. Its presence can be confirmed by LC-MS, as it will have a distinct molecular weight (146.14 g/mol ).[2]
-
Urea Byproduct: If using a carbodiimide coupling agent like DCC or DIC, the corresponding urea byproduct (N,N'-dicyclohexylurea or N,N'-diisopropylurea) will be formed.[1] N,N'-dicyclohexylurea is notoriously insoluble in many organic solvents and can often be removed by filtration.
-
Polyglycolic Acid: This can form if the hydroxyl group of glycolic acid is not protected and undergoes self-esterification.[3] This is often an amorphous solid that can be difficult to characterize by NMR but can be identified by IR spectroscopy (strong C=O stretch).
Purification Protocols:
-
Filtration: If DCC is used, the insoluble N,N'-dicyclohexylurea can be removed by filtering the reaction mixture.
-
Aqueous Work-up: An acid-base extraction can be effective. Acidifying the aqueous solution will protonate the desired product and any unreacted L-alanine, allowing for the removal of non-polar organic impurities.
-
Recrystallization: this compound is a crystalline solid and can often be purified by recrystallization from a suitable solvent system, such as water/ethanol or water/acetone.
-
Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used to separate the product from impurities. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol, is typically required.
FAQ 3: How can I be sure that the stereochemistry of the L-alanine was preserved during the synthesis?
Racemization, the conversion of the L-enantiomer to a mixture of L and D forms, is a significant risk in peptide coupling reactions, especially when the carboxylic acid of the amino acid is activated.
Causes and Prevention of Racemization:
-
Mechanism: Racemization often proceeds through the formation of an oxazolone intermediate, which can easily tautomerize, leading to a loss of stereochemical integrity. This is more common when the amino acid's carboxyl group is activated. In this specific synthesis, the risk is primarily associated with the potential for L-alanine to be activated and react with another L-alanine molecule.
-
Influence of Base: Strong bases and high temperatures can promote racemization. Using a hindered, non-nucleophilic base like DIPEA and maintaining the reaction at or below room temperature is recommended.
-
Coupling Reagents: Certain coupling reagents are more prone to causing racemization. The addition of racemization suppressants like HOBt is highly effective when using carbodiimides.[1]
Analytical Methods for Determining Chiral Purity:
-
Chiral HPLC: This is the most common and reliable method for determining the enantiomeric purity of the final product. The sample is run on a chiral stationary phase that can separate the L- and D-enantiomers, allowing for their quantification.[4]
-
NMR with Chiral Shift Reagents: While less common for routine analysis, NMR spectroscopy in the presence of a chiral lanthanide shift reagent can be used to distinguish between enantiomers.
Visualizations
Diagram 1: Synthesis Pathway
Caption: Main reaction pathway for this compound synthesis.
Diagram 2: Common Side Reactions
Caption: Pathways for common side product formation.
Diagram 3: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocols
Key Experiment: Synthesis of this compound via EDC/HOBt Coupling
This protocol describes a common and effective method for the synthesis of this compound.
Materials:
-
Glycolic Acid (1.0 eq)
-
L-Alanine (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
Dimethylformamide (DMF)
-
Water (Deionized)
-
1M Hydrochloric Acid
-
Ethyl Acetate
-
Brine
Procedure:
-
Dissolution: In a round-bottom flask, dissolve glycolic acid (1.0 eq) and HOBt (1.1 eq) in a minimal amount of DMF.
-
Activation: Cool the flask in an ice bath (0 °C). Add EDC (1.1 eq) to the solution and stir for 30 minutes to pre-activate the glycolic acid.
-
Alanine Addition: In a separate beaker, dissolve L-alanine (1.0 eq) in a mixture of water and DMF, then add DIPEA (2.2 eq).
-
Coupling Reaction: Slowly add the L-alanine solution to the activated glycolic acid mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Dilute the reaction mixture with water and wash with ethyl acetate to remove organic-soluble impurities.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Isolation: Remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a water/ethanol mixture to obtain pure this compound as a white solid.
Characterization:
-
¹H NMR: The product should be characterized by ¹H NMR spectroscopy. Expected signals would include a multiplet for the alanine α-proton, a doublet for the alanine methyl group, and a singlet for the hydroxyacetyl methylene protons.
-
LC-MS: Confirm the molecular weight of the product and assess purity using LC-MS. The expected [M-H]⁻ ion would be at m/z 148.06.
References
Technical Support Center: Optimizing LC-MS Sensitivity for N-(Hydroxyacetyl)-L-alanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Liquid Chromatography-Mass Spectrometry (LC-MS) sensitivity for the analysis of N-(Hydroxyacetyl)-L-alanine.
Troubleshooting Guide
Low sensitivity, poor peak shape, and high background are common challenges encountered during the analysis of small, polar molecules like this compound. The following table summarizes potential issues and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor/No Signal or Low Sensitivity | - Inappropriate ionization mode (ESI+ vs. ESI-).- Suboptimal mobile phase pH.- Ion suppression from matrix components.- Insufficient desolvation in the MS source.- Analyte not retained on the column (eluting in the void volume). | - Test both positive (ESI+) and negative (ESI-) ionization modes. For ESI+, use a mobile phase with a volatile acid (e.g., 0.1% formic acid). For ESI-, use a mobile phase with a volatile base (e.g., 0.1% ammonium hydroxide).- Adjust mobile phase pH to ensure the analyte is in its ionized form.- Improve sample cleanup using Solid Phase Extraction (SPE) to remove interfering salts and phospholipids.- Optimize MS source parameters: increase drying gas temperature and flow, and optimize nebulizer pressure.- Use a HILIC or mixed-mode chromatography column to improve retention of polar compounds. |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the column stationary phase.- Sample overload.- Incompatibility between sample solvent and mobile phase.- Column degradation. | - For HILIC, ensure proper column equilibration. The sample diluent should be similar in composition to the initial mobile phase (high organic content).- Reduce the injection volume or dilute the sample.- Reconstitute the final sample in a solvent with a composition as close as possible to the initial mobile phase conditions.- Use a new guard column or analytical column. |
| High Background Noise | - Contaminated solvents, reagents, or glassware.- Non-volatile buffers in the mobile phase.- Carryover from previous injections. | - Use high-purity, LC-MS grade solvents and additives.- Use only volatile mobile phase modifiers such as formic acid, acetic acid, ammonium formate, or ammonium acetate.- Implement a robust needle wash protocol between injections, using a strong solvent. |
| Poor Reproducibility (Shifting Retention Times) | - Inadequate column equilibration between injections.- Fluctuations in column temperature.- Inconsistent mobile phase composition. | - Ensure a sufficient equilibration period with the initial mobile phase conditions before each injection, especially for HILIC methods.- Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase daily and ensure it is well-mixed. |
Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode for this compound, ESI positive or ESI negative?
A1: Both positive and negative electrospray ionization (ESI) modes should be evaluated for this compound. In positive mode (ESI+), the molecule can be protonated at the secondary amine, likely forming the [M+H]⁺ ion. The addition of a volatile acid like 0.1% formic acid to the mobile phase will facilitate this protonation. In negative mode (ESI-), the carboxylic acid group can be deprotonated to form the [M-H]⁻ ion, a process enhanced by a volatile base such as 0.1% ammonium hydroxide in the mobile phase. The optimal mode will depend on the sample matrix and desired sensitivity, so it is recommended to test both during method development.
Q2: I'm not getting good retention on my C18 column. What type of LC column is recommended for this compound?
A2: this compound is a highly polar compound and, as such, will exhibit poor retention on traditional reversed-phase columns like C18. For better retention and separation, it is recommended to use either:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) columns: These columns use a polar stationary phase and a high organic mobile phase to retain polar compounds.
-
Mixed-Mode columns: These columns offer a combination of retention mechanisms (e.g., reversed-phase and ion-exchange) that can be beneficial for retaining and separating a wide range of analytes, including polar ones.
Q3: What is a good starting mobile phase for the analysis of this compound using a HILIC column?
A3: A good starting point for a HILIC method would be a gradient elution with a mobile phase consisting of:
-
Mobile Phase A: Water with a volatile additive (e.g., 10 mM ammonium formate, adjusted to a specific pH with formic acid).
-
Mobile Phase B: Acetonitrile.
A typical gradient would start at a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A to elute the polar analytes.
Q4: How should I prepare my biological samples (e.g., plasma, serum) for the analysis of this compound?
A4: For biological samples, it is crucial to remove proteins and other matrix components that can interfere with the analysis and cause ion suppression. A common and effective sample preparation workflow involves:
-
Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) to the sample in a 3:1 or 4:1 ratio. Vortex and centrifuge to pellet the proteins.
-
Solid Phase Extraction (SPE): The supernatant from the protein precipitation can be further cleaned up using SPE. A mixed-mode or polymeric SPE sorbent can be effective for capturing polar analytes while washing away salts and other interferences.
For less complex matrices or if matrix effects are minimal, a "dilute-and-shoot" approach, where the sample is simply diluted with the initial mobile phase after protein precipitation, can be considered.
Experimental Protocol: HILIC-MS/MS Method for this compound
This protocol provides a starting point for developing a sensitive and robust LC-MS/MS method for the quantification of this compound in biological samples. Note: This is a general protocol based on methods for similar N-acetylated amino acids and should be optimized for your specific instrument and application.
1. Sample Preparation (from Plasma)
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 90:10 (v/v) acetonitrile/water and inject into the LC-MS/MS system.
2. Liquid Chromatography Conditions
| Parameter | Recommended Setting |
| Column | HILIC Column (e.g., Amide or Silica-based), 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | Water with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 95% B; 1-8 min: 95% to 50% B; 8-9 min: 50% B; 9-9.1 min: 50% to 95% B; 9.1-12 min: 95% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Parameters (Triple Quadrupole)
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Drying Gas Flow | 800 L/hr |
| Nebulizer Gas Pressure | 7 Bar |
| MRM Transition | To be determined by infusing a standard of this compound. The precursor ion will likely be [M+H]⁺. |
| Collision Energy | To be optimized for the specific MRM transition. |
Visualizations
The following diagrams illustrate the troubleshooting workflow and the experimental process.
"improving the yield of N-(Hydroxyacetyl)-L-alanine chemical synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-(Hydroxyacetyl)-L-alanine chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The most common strategy involves a three-step process:
-
Protection of L-alanine: The carboxylic acid group of L-alanine is typically protected as a methyl or ethyl ester to prevent its participation in the subsequent coupling reaction. The amino group is also often protected with a group like tert-butyloxycarbonyl (Boc) to control reactivity.
-
Coupling Reaction: The protected L-alanine is then coupled with a protected form of glycolic acid, such as acetoxyacetyl chloride or O-acetylglycolic acid, using a suitable coupling agent.
-
Deprotection: Finally, all protecting groups are removed to yield the desired this compound.
Q2: Why is it necessary to protect the hydroxyl group of glycolic acid?
A2: The hydroxyl group of glycolic acid is nucleophilic and can react with the activated carboxyl group of another glycolic acid molecule or with the activated L-alanine, leading to undesired side products and a lower yield of the target molecule. Protecting it, for example as an acetate ester, prevents these side reactions.
Q3: What are some common side reactions to be aware of during the synthesis?
A3: Several side reactions can occur and lower the yield:
-
Racemization: The chiral center of L-alanine can be susceptible to racemization, especially under harsh basic or acidic conditions, or with certain coupling reagents.
-
Diketopiperazine formation: If the protecting group on the N-terminus of the L-alanine ester is removed prematurely, two molecules can react to form a cyclic dipeptide.
-
N-acylurea formation: When using carbodiimide coupling reagents like DCC or EDC, the activated carboxylic acid can rearrange to a stable N-acylurea, which is unreactive and reduces the yield[1].
-
Incomplete deprotection: Residual protecting groups will lead to a mixture of products and complicate purification.
Q4: How can I purify the final this compound product?
A4: Purification can be achieved through several methods:
-
Crystallization: If the product is a solid and the impurities have different solubilities, crystallization can be an effective purification method.
-
Silica Gel Chromatography: This is a common method for separating the desired product from unreacted starting materials and side products based on polarity differences.
-
Ion-Exchange Chromatography: Since the final product is an amino acid with both an acidic and a basic group, ion-exchange chromatography can be a very effective purification technique[2][3][4][5].
Q5: What analytical techniques can be used to confirm the structure and purity of this compound?
A5: The following techniques are essential for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure of the molecule.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and can offer structural information through fragmentation patterns[6][7].
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Ineffective coupling agent: The chosen coupling agent may not be potent enough for the specific reaction. | Switch to a more powerful coupling agent such as HATU or PyBOP. |
| Decomposition of coupling agent: Some coupling reagents are sensitive to moisture and air[8]. | Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | |
| Poor quality of starting materials: Impurities in L-alanine, glycolic acid derivative, or solvents can interfere with the reaction. | Use high-purity, anhydrous starting materials and solvents. | |
| Presence of Multiple Products in the Final Mixture | Incomplete reaction: The reaction may not have gone to completion. | Increase the reaction time, temperature (if appropriate for the stability of reactants and products), or the stoichiometry of the coupling agent. |
| Side reactions: Formation of byproducts such as diketopiperazines or N-acylurea. | Optimize reaction conditions (e.g., temperature, pH). For carbodiimide-mediated couplings, add an auxiliary nucleophile like HOBt to suppress N-acylurea formation[1]. | |
| Incomplete deprotection: The deprotection step may not have been fully effective. | Extend the deprotection reaction time or use a stronger deprotection agent. Monitor the reaction by TLC or HPLC to ensure complete removal of protecting groups. | |
| Racemization of the L-alanine Moiety | Harsh reaction conditions: High temperatures or strong bases can lead to epimerization. | Use milder reaction conditions. Choose a non-racemizing coupling method. |
| Inappropriate coupling reagent: Some coupling reagents are more prone to causing racemization. | Use coupling reagents known for low racemization, such as those based on HOAt or OxymaPure[9][10]. | |
| Difficulty in Purifying the Final Product | Similar polarity of product and impurities: The desired product and byproducts may have very similar polarities, making separation by silica gel chromatography difficult. | Consider using a different purification technique such as ion-exchange chromatography or preparative HPLC. |
| Product is highly water-soluble: This can make extraction and purification challenging. | Use techniques like lyophilization to remove water. For purification, ion-exchange chromatography is often effective for water-soluble amino acid derivatives. |
Experimental Protocols
Protocol 1: Synthesis of N-(2-Acetoxyacetyl)-L-alanine methyl ester
This protocol describes the coupling of a protected glycolic acid with a protected L-alanine.
-
Protection of L-alanine:
-
Suspend L-alanine in methanol and cool to 0°C.
-
Slowly add thionyl chloride dropwise while maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
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Remove the solvent under reduced pressure to obtain L-alanine methyl ester hydrochloride as a white solid.
-
Dissolve the L-alanine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine) followed by the desired N-protecting group reagent (e.g., Boc-anhydride).
-
-
Preparation of Acetoxyacetyl Chloride:
-
React glycolic acid with acetic anhydride to form acetoxyacetic acid.
-
Treat the acetoxyacetic acid with a chlorinating agent like thionyl chloride or oxalyl chloride to yield acetoxyacetyl chloride. This reagent should be used immediately.
-
-
Coupling Reaction:
-
Dissolve the N-protected L-alanine methyl ester in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA).
-
Slowly add the freshly prepared acetoxyacetyl chloride at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with a mild acid (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
-
Protocol 2: Deprotection to Yield this compound
This protocol describes the removal of the protecting groups to obtain the final product.
-
Hydrolysis of the Esters:
-
Dissolve the purified N-(2-acetoxyacetyl)-L-alanine methyl ester in a mixture of methanol and water.
-
Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until both the methyl ester and the acetyl group are hydrolyzed.
-
-
Removal of N-Boc Group (if applicable):
-
After hydrolysis, acidify the reaction mixture with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to remove the Boc group.
-
Stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Neutralize the reaction mixture.
-
Remove the solvents under reduced pressure.
-
Purify the final product, this compound, using ion-exchange chromatography or by recrystallization.
-
Data Presentation
Table 1: Influence of Key Parameters on the Yield of this compound Synthesis
| Parameter | Options | Expected Impact on Yield | Rationale |
| Coupling Agent | Carbodiimides (DCC, EDC) + Additive (HOBt, Oxyma) | Moderate to High | Cost-effective but can lead to N-acylurea formation and racemization. Additives are crucial. |
| Phosphonium Salts (PyBOP, PyAOP) | High | Generally high coupling efficiency and low racemization, but can be more expensive. | |
| Uronium/Aminium Salts (HBTU, HATU, COMU) | High to Very High | Highly efficient and fast reactions with low racemization. HATU and COMU are often superior for hindered couplings[10][11][12]. | |
| Protecting Group (Amine) | Boc (tert-butyloxycarbonyl) | Good | Stable under coupling conditions and easily removed with acid. |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Good | Stable under acidic conditions, removed with a mild base. Choice depends on the overall synthetic strategy. | |
| Cbz (Carboxybenzyl) | Good | Removed by hydrogenolysis, offering an orthogonal deprotection strategy. | |
| Protecting Group (Hydroxyl) | Acetyl (Ac) | Good | Easy to introduce and can be removed simultaneously with the ester protecting group during basic hydrolysis. |
| Benzyl (Bn) | Good | More stable than acetyl, requires separate deprotection step (hydrogenolysis). | |
| Solvent | Dichloromethane (DCM) | Good | Common solvent for peptide coupling, good solubility for many reactants. |
| Dimethylformamide (DMF) | Excellent | High polarity aids in dissolving reactants and intermediates, often leading to better results. | |
| Base | Triethylamine (TEA) | Moderate | Can sometimes promote racemization. |
| Diisopropylethylamine (DIPEA) | Good | A non-nucleophilic base that is less likely to cause side reactions. | |
| Temperature | 0°C to Room Temperature | Optimal | Lower temperatures (0°C) during the addition of reagents can minimize side reactions. Running the reaction at room temperature is common for completion. |
Table 2: Representative 1H and 13C NMR Chemical Shifts for L-Alanine Derivatives
Note: Chemical shifts are approximate and can vary depending on the solvent and pH.
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| L-Alanine Backbone | ||
| α-CH | ~4.3 | ~50-55 |
| β-CH3 | ~1.4 | ~17-20 |
| C=O (Carboxyl) | - | ~170-175 |
| N-Hydroxyacetyl Group | ||
| CH2 | ~4.0 | ~60-65 |
| C=O (Amide) | - | ~170-175 |
Visualizations
A typical experimental workflow for the synthesis of this compound.
A troubleshooting guide for addressing low yield in the synthesis.
References
- 1. bachem.com [bachem.com]
- 2. Untitled Document [ucl.ac.uk]
- 3. diaion.com [diaion.com]
- 4. column-chromatography.com [column-chromatography.com]
- 5. researchgate.net [researchgate.net]
- 6. The dehydroalanine effect in the fragmentation of ions derived from polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jpt.com [jpt.com]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
"N-(Hydroxyacetyl)-L-alanine stability issues in aqueous solutions"
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues for N-(Hydroxyacetyl)-L-alanine in aqueous solutions?
A1: this compound, like other N-acylated amino acids, may be susceptible to hydrolysis of the amide bond connecting the hydroxyacetyl group to the L-alanine moiety. The rate of this hydrolysis is expected to be influenced by pH, temperature, and the presence of enzymatic or microbial contamination. The free hydroxyl group is less likely to be a primary site of degradation but could be susceptible to oxidation under certain conditions.
Q2: What are the likely degradation products of this compound?
A2: The primary degradation products from amide hydrolysis would be glycolic acid and L-alanine. It is crucial to have analytical standards for these compounds to accurately identify and quantify the degradation of the parent molecule.
Q3: How does pH likely affect the stability of this compound?
A3: The stability of the amide bond is highly pH-dependent. Generally, amide bonds are most stable around neutral pH (6-8). Under strongly acidic or basic conditions, the rate of hydrolysis is expected to increase significantly. A pH-rate profile study is essential to determine the optimal pH for solution stability.
Q4: What is the anticipated impact of temperature on the stability of this compound solutions?
A4: As with most chemical reactions, the rate of hydrolysis of this compound is expected to increase with temperature. For long-term storage, it is advisable to keep aqueous solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C to -80 °C). The Arrhenius equation can be used to model the temperature dependence of the degradation rate.
Q5: Which analytical techniques are suitable for monitoring the stability of this compound?
A5: A stability-indicating analytical method is required, which can separate the intact this compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is a common and effective technique. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the appearance of degradation products over time.
Troubleshooting Guide
Q: My this compound solution is showing rapid degradation, even at neutral pH and low temperature. What could be the cause?
A:
-
Microbial Contamination: Microorganisms can secrete enzymes that may catalyze the hydrolysis of the amide bond. Ensure that your solutions are prepared under sterile conditions and consider adding a bacteriostatic agent if appropriate for your application.
-
Enzymatic Contamination: If your starting material or other components in your formulation have trace enzymatic impurities (e.g., proteases, amidases), this could accelerate degradation. Ensure high purity of all reagents.
-
Buffer Effects: Certain buffer species can act as catalysts for hydrolysis. It is advisable to screen different buffer systems (e.g., phosphate, citrate, acetate) to identify one that minimizes degradation.
-
Photodegradation: While less common for this type of molecule, exposure to light, especially UV light, could potentially contribute to degradation. Prepare and store solutions in amber vials or protected from light.
Q: I am observing inconsistent stability results between experiments. What should I check?
A:
-
pH Control: Ensure the pH of your solutions is accurately measured and maintained throughout the experiment. The pH of buffered solutions can shift with temperature changes.
-
Temperature Fluctuation: Use a calibrated and stable incubator or water bath to maintain a constant temperature.
-
Solution Preparation: Standardize your solution preparation procedure to ensure consistency in concentrations and final pH.
-
Analytical Method Variability: Validate your analytical method for reproducibility. Ensure that sample handling and analysis times are consistent.
Experimental Protocols
Protocol: pH-Rate Profile Study for this compound
1. Objective: To determine the stability of this compound across a range of pH values at a constant temperature.
2. Materials:
-
This compound
-
Buffer solutions: 0.1 M Hydrochloric acid (pH 1), 0.1 M Glycine buffer (pH 3), 0.1 M Acetate buffer (pH 5), 0.1 M Phosphate buffer (pH 7), 0.1 M Borate buffer (pH 9), 0.1 M Sodium hydroxide (pH 13)
-
High-purity water
-
Calibrated pH meter
-
Constant temperature incubator (e.g., at 40 °C)
-
HPLC system with a suitable column (e.g., C18) and detector
-
Volumetric flasks and pipettes
3. Procedure:
-
Prepare a stock solution of this compound in high-purity water.
-
For each pH to be tested, transfer an aliquot of the stock solution into a volumetric flask and dilute with the corresponding buffer to the final target concentration (e.g., 1 mg/mL).
-
Measure and record the initial pH of each solution.
-
Transfer aliquots of each solution into individual vials and place them in a constant temperature incubator.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove a vial for each pH, cool it to room temperature, and analyze the sample by HPLC to determine the concentration of remaining this compound.
-
Plot the natural logarithm of the concentration of this compound versus time for each pH. The slope of this line will give the observed first-order rate constant (k_obs).
-
Plot the logarithm of k_obs versus pH to generate the pH-rate profile.
Data Presentation
Table 1: Example Stability Data for this compound (1 mg/mL) at 40 °C
| Time (hours) | % Remaining (pH 3.0) | % Remaining (pH 5.0) | % Remaining (pH 7.0) | % Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 8 | 95.2 | 98.5 | 99.8 | 96.1 |
| 24 | 86.3 | 95.7 | 99.2 | 88.9 |
| 48 | 74.5 | 91.8 | 98.5 | 79.3 |
| 72 | 64.1 | 88.2 | 97.8 | 70.5 |
Visualizations
Caption: Hypothetical degradation of this compound.
Technical Support Center: Refining Purification Protocols for N-(Hydroxyacetyl)-L-alanine Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for N-(Hydroxyacetyl)-L-alanine isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating this compound isomers?
A1: The most common and effective methods for separating this compound isomers, which are diastereomers, are chiral High-Performance Liquid Chromatography (HPLC) and fractional crystallization. Chiral HPLC is often preferred for its high resolution and sensitivity, especially for analytical purposes.[1][2] Fractional crystallization can be a cost-effective method for large-scale purification if the isomers have significantly different solubilities.
Q2: How do I choose the right chiral HPLC column for my separation?
A2: The selection of a chiral stationary phase (CSP) is the most critical step in developing a chiral HPLC method.[3] For N-acetylated amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often successful.[2] It is recommended to screen a few different types of columns to find the one with the best selectivity for your specific isomers. A decision tree for selecting an appropriate CSP is a useful tool in this process.
Q3: What are the key parameters to optimize in a chiral HPLC method?
A3: The key parameters to optimize for the separation of this compound isomers include:
-
Mobile Phase Composition: The choice of organic modifier (e.g., isopropanol, ethanol, acetonitrile) and its concentration can significantly impact selectivity.[3][4]
-
Mobile Phase Additives: Acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can improve peak shape and resolution, especially for ionizable compounds.[3]
-
Temperature: Temperature is a critical parameter in chiral separations and can affect retention times and selectivity.[1][4][5]
-
Flow Rate: Optimizing the flow rate can improve peak resolution and reduce analysis time.
Q4: Can derivatization help in separating the isomers?
A4: Yes, derivatization can be a useful strategy. By reacting the isomers with a chiral derivatizing agent, you can create diastereomeric derivatives that may be more easily separated on a standard achiral HPLC column.[6] However, this adds an extra step to your workflow and requires careful selection of the derivatizing agent to avoid racemization.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound isomers.
HPLC Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Separation | - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition. | - Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).- Vary the organic modifier (e.g., switch between isopropanol, ethanol, and acetonitrile) and its concentration.- Add acidic or basic modifiers to the mobile phase.[3] |
| Peak Tailing | - Secondary interactions with the stationary phase.- Column overload.- Extra-column effects (e.g., long tubing). | - Add a competitor (e.g., a small amount of a similar compound) to the mobile phase.- Reduce the sample concentration or injection volume.[7]- Use a column with a different stationary phase chemistry.- Minimize the length and diameter of tubing connecting the injector, column, and detector. |
| Peak Splitting or Broadening | - Column contamination or degradation.- Sample solvent incompatible with the mobile phase.- Co-elution of closely related impurities.- High sample concentration.[8] | - Regenerate the column according to the manufacturer's instructions or replace it.[9]- Dissolve the sample in the initial mobile phase if possible.[7]- Adjust the mobile phase composition or temperature to improve resolution.- Dilute the sample.[8] |
| Irreproducible Retention Times | - Fluctuations in temperature.- Unstable mobile phase composition.- Column equilibration issues. | - Use a column thermostat to maintain a constant temperature.[8]- Ensure the mobile phase is well-mixed and degassed.- Allow sufficient time for the column to equilibrate with the mobile phase before each injection. |
Crystallization Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystal Formation | - Solution is not supersaturated.- Presence of impurities inhibiting crystallization. | - Concentrate the solution by slowly evaporating the solvent.- Cool the solution slowly.- Add an anti-solvent to decrease the solubility of the desired isomer.- Purify the crude mixture to remove impurities that may interfere with crystallization. |
| Oiling Out | - The compound's melting point is lower than the crystallization temperature.- High concentration of impurities. | - Lower the crystallization temperature.- Use a different solvent system.- Further purify the material before attempting crystallization. |
| Poor Isomeric Purity | - Co-crystallization of both isomers.- Inefficient separation of mother liquor from crystals. | - Perform multiple recrystallization steps.- Optimize the solvent system to maximize the solubility difference between the isomers.- Ensure complete removal of the mother liquor by thorough washing of the crystals with a cold, poor solvent. |
Experimental Protocols
General HPLC Method Development Protocol
-
Column Selection: Start by screening a set of chiral columns with different stationary phases (e.g., a polysaccharide-based column and a macrocyclic glycopeptide-based column).
-
Mobile Phase Screening: For each column, test a few mobile phases with different organic modifiers (e.g., isopropanol, ethanol, acetonitrile) in combination with a non-polar solvent like hexane for normal phase, or with buffered aqueous solutions for reversed-phase chromatography.
-
Optimization of Organic Modifier Concentration: Once a promising mobile phase is identified, optimize the concentration of the organic modifier to achieve the best balance between resolution and analysis time.
-
Effect of Additives: Evaluate the effect of adding small amounts of an acid (e.g., 0.1% trifluoroacetic acid) or a base (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape.
-
Temperature Optimization: Investigate the effect of column temperature on the separation. An increase or decrease in temperature can sometimes significantly improve selectivity.[1][4]
General Fractional Crystallization Protocol
-
Solubility Determination: Determine the solubility of the isomeric mixture in a variety of solvents at different temperatures to identify a suitable solvent system where the solubility of the two isomers is significantly different.
-
Dissolution: Dissolve the isomeric mixture in a minimum amount of the chosen solvent at an elevated temperature to ensure complete dissolution.
-
Cooling: Slowly cool the solution to allow for the selective crystallization of the less soluble isomer. Slow cooling generally leads to the formation of purer crystals.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble isomer.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Analyze the purity of the crystals and the mother liquor by a suitable analytical technique, such as chiral HPLC, to determine the isomeric ratio.
-
Recrystallization: If necessary, repeat the crystallization process to further enhance the purity of the desired isomer.
Visualizations
Caption: General workflow for the purification of this compound isomers.
Caption: Decision tree for troubleshooting common HPLC separation issues.
References
- 1. Temperature effect on chiral recognition of some amino acids with molecularly imprinted polymer filled capillary electrochromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. uhplcs.com [uhplcs.com]
- 9. chiraltech.com [chiraltech.com]
"addressing matrix effects in N-(Hydroxyacetyl)-L-alanine bioanalysis"
Welcome to the technical support center for the bioanalysis of N-(Hydroxyacetyl)-L-alanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the bioanalysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix.[1] For this compound, a small, polar molecule, these effects can arise from endogenous components in biological samples like plasma, serum, or urine, such as salts, phospholipids, and proteins.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[2]
Q2: Which ionization technique is more susceptible to matrix effects for a polar compound like this compound?
A2: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[1] Given the polar nature of this compound, ESI is a common choice for achieving good sensitivity. However, this also makes it more prone to interference from matrix components.
Q3: What are the most common sources of matrix effects in plasma or serum samples?
A3: In plasma and serum, the most significant sources of matrix effects are phospholipids and proteins.[3] Phospholipids are known to cause ion suppression, particularly in the earlier parts of a reversed-phase chromatographic run where polar analytes like this compound might elute.[3]
Q4: How can I qualitatively assess if my this compound analysis is suffering from matrix effects?
A4: A post-column infusion experiment is a valuable qualitative tool.[1] This technique involves infusing a constant flow of this compound solution into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip or rise in the constant analyte signal indicates regions of ion suppression or enhancement, respectively.[1]
Q5: What is the "gold standard" for quantitatively measuring matrix effects?
A5: The post-extraction spiking method is considered the standard for quantitative assessment.[1] This involves comparing the peak response of the analyte spiked into a blank, extracted matrix with the response of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[1]
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in my this compound quantification.
This is a common symptom of unaddressed matrix effects. The following steps can help you troubleshoot and mitigate the issue.
Troubleshooting Workflow
Step 1: Quantify the Matrix Effect
Before making changes, it's crucial to confirm and quantify the extent of the matrix effect using the post-extraction spiking method.
Step 2: Enhance Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[3] Since this compound is a polar analyte, careful selection of the sample preparation technique is critical.
Comparison of Sample Preparation Techniques for Polar Analytes
| Technique | Principle | Pros for this compound | Cons for this compound | Expected Recovery | Matrix Effect Reduction |
| Protein Precipitation (PPT) | Proteins are precipitated using an organic solvent (e.g., acetonitrile, methanol) or acid.[2] | Simple, fast, and high-throughput. | May not effectively remove phospholipids and other polar interferences, leading to significant matrix effects. | High (>90%) | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can be optimized to remove non-polar interferences like lipids. | As a polar molecule, this compound may have poor partitioning into organic solvents, leading to low recovery. | Low to Moderate | Moderate |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Can provide very clean extracts if the sorbent and conditions are optimized. Mixed-mode or HILIC SPE can be effective for polar compounds. | Method development can be time-consuming. | Moderate to High | High |
| Phospholipid Removal Plates | Specific sorbents that selectively remove phospholipids from the sample. | Effectively removes a major source of ion suppression. Can be combined with PPT. | May not remove other polar interferences. | High (>90%) | Moderate to High |
Step 3: Optimize Chromatographic Conditions
If matrix effects persist after improving sample preparation, chromatographic separation should be optimized to separate this compound from co-eluting interferences. For a polar analyte like this, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than traditional reversed-phase chromatography.[4][5] HILIC retains and separates polar compounds, allowing for the elution of less polar matrix components, like many phospholipids, earlier in the run.[4]
Step 4: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS)
A SIL-IS is the most effective tool for compensating for matrix effects that cannot be eliminated through sample preparation or chromatography.[1] A SIL-IS for this compound would have the same physicochemical properties and chromatographic retention time, and thus would experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.[1]
Issue 2: Low signal intensity or poor sensitivity for this compound.
This issue can be a direct result of ion suppression.
Troubleshooting Workflow for Low Sensitivity
Step 1: Verify Ion Suppression
Use the post-column infusion technique to confirm that the low signal is due to ion suppression and to identify the retention time window where suppression occurs.
Step 2: Focus on Phospholipid Removal
Given that phospholipids are a primary cause of ion suppression, employ sample preparation methods specifically designed to remove them, such as phospholipid removal plates or a robust SPE protocol.[6]
Step 3: Adjust Chromatography to Avoid Suppression Zones
If the post-column infusion experiment reveals a specific region of ion suppression, adjust your chromatographic method (e.g., gradient, column chemistry) to ensure that this compound elutes outside of this window.
Step 4: Optimize Mass Spectrometer Source Conditions
Ensure that the ESI source parameters (e.g., gas flows, temperature, spray voltage) are optimized for this compound to maximize its ionization efficiency.
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
Objective: To identify chromatographic regions where ion suppression or enhancement occurs.
Materials:
-
LC-MS/MS system with a T-junction for post-column infusion.
-
Syringe pump.
-
Standard solution of this compound (e.g., 1 µg/mL in mobile phase).
-
Blank, extracted biological matrix (e.g., plasma, urine).
-
Your established LC method.
Procedure:
-
Equilibrate the LC system with your analytical method.
-
Set up the syringe pump to deliver the this compound standard solution at a constant, low flow rate (e.g., 10 µL/min) to the T-junction installed between the column and the MS inlet.
-
Monitor the MS signal for this compound to establish a stable baseline.
-
Inject a blank, extracted matrix sample.
-
Monitor the signal of the infused analyte throughout the chromatographic run.
-
Interpretation: A decrease in the baseline signal indicates ion suppression, while an increase indicates ion enhancement.
Post-Column Infusion Workflow
Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spiking
Objective: To calculate the Matrix Factor (MF) and determine the quantitative impact of the matrix.
Materials:
-
Blank biological matrix from at least 6 different sources.
-
Standard solutions of this compound at low and high concentrations.
-
Your validated sample preparation method.
-
Your validated LC-MS/MS method.
Procedure:
-
Prepare Set 1 (Analyte in Neat Solution): Spike the this compound standard (low and high concentrations) into the final reconstitution solvent.
-
Prepare Set 2 (Analyte in Post-Extracted Matrix): Extract at least six lots of blank matrix using your sample preparation method. Spike the this compound standard (low and high concentrations) into the final extracted and evaporated/reconstituted samples.
-
Analyze both sets of samples using your LC-MS/MS method.
-
Calculation:
-
Matrix Factor (MF) = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The coefficient of variation (%CV) of the MF across the different lots should be <15%.
-
Protocol 3: Sample Preparation using Protein Precipitation followed by Phospholipid Removal
Objective: To provide a clean extract of this compound from plasma or serum, minimizing both protein and phospholipid-based matrix effects.
Materials:
-
Plasma or serum sample.
-
Acetonitrile (ACN) with 1% formic acid.
-
Phospholipid removal plate or cartridge.
-
Centrifuge.
-
Vortex mixer.
Procedure:
-
To 100 µL of plasma/serum, add 300 µL of cold ACN with 1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to the wells of the phospholipid removal plate.
-
Pass the supernatant through the plate/cartridge according to the manufacturer's instructions (typically by vacuum or positive pressure).
-
Collect the flow-through, which contains the this compound, free of proteins and the majority of phospholipids.
-
Evaporate the solvent and reconstitute in the initial mobile phase for LC-MS/MS analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. hplc.eu [hplc.eu]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Derivatization Conditions for N-(Hydroxyacetyl)-L-alanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of N-(Hydroxyacetyl)-L-alanine.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for analysis?
A1: this compound is a polar compound due to the presence of a carboxylic acid and a hydroxyl group. This polarity makes it non-volatile and can lead to poor chromatographic performance, such as peak tailing and low sensitivity, especially in Gas Chromatography (GC). Derivatization is a process that replaces the active hydrogens on these polar functional groups with non-polar moieties.[1][2] This increases the volatility and thermal stability of the analyte, making it suitable for GC analysis and improving its chromatographic behavior.[2]
Q2: What are the common derivatization methods for a compound like this compound?
A2: For a molecule with hydroxyl and carboxylic acid groups, the most common derivatization techniques are silylation, acylation, and alkylation/esterification.[3][4]
-
Silylation: This method replaces active hydrogens with a silyl group, typically a trimethylsilyl (TMS) group.[4] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used.[1] MTBSTFA derivatives are often more stable and less sensitive to moisture compared to those from BSTFA.
-
Acylation: This involves introducing an acyl group. Perfluoroacyl anhydrides are used to reduce polarity and make the derivative suitable for electron capture detectors (ECD).[1]
-
Alkylation/Esterification: This technique is commonly used for carboxylic acids to form esters, which are less polar and more volatile.[4] Reagents like BF3-methanol or N,N-dimethylformamide dimethylacetal (DMFDA) can be used.[4]
Q3: How do I choose the right derivatization reagent?
A3: The choice of reagent depends on the functional groups present in your molecule and the analytical technique you are using.[1] For this compound, which has both a hydroxyl and a carboxylic acid group, a silylating reagent like MTBSTFA is a good choice as it can derivatize both groups simultaneously. If you are using HPLC, derivatization can be used to introduce a chromophore for UV detection or a fluorophore for fluorescence detection.[4]
Q4: Do I need to completely dry my sample before derivatization?
A4: Yes, especially for silylation reactions. Silylating reagents are sensitive to moisture, and the presence of water can lead to poor reaction yield and instability of the derivatized analytes.[5] It is crucial to ensure your sample is completely dry before adding the derivatization reagent.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No peak or very small peak for the derivatized analyte | 1. Incomplete derivatization reaction. 2. Degradation of the derivatization reagent. 3. Presence of moisture in the sample. 4. Incorrect reaction temperature or time. | 1. Optimize reaction conditions (temperature, time). 2. Use a fresh vial or a new batch of the derivatization reagent.[5] 3. Ensure the sample is completely dry before adding the reagent.[5] 4. Experiment with different temperatures and incubation times. A typical starting point for silylation is 70-100°C for 1-4 hours.[6] |
| Multiple peaks for the analyte (split peaks or multiple derivative forms) | 1. Incomplete derivatization leading to partially derivatized products. 2. Side reactions occurring. 3. Isomer formation. | 1. Increase the amount of derivatization reagent, reaction time, or temperature to drive the reaction to completion. 2. Optimize reaction conditions to minimize side products. 3. For some compounds, different functional groups may be derivatized at different rates. Ensure conditions are sufficient to derivatize all intended groups. |
| Poor peak shape (e.g., tailing) | 1. Adsorption of the analyte in the GC system. 2. Incomplete derivatization. 3. Co-elution with interfering substances. | 1. Ensure the GC inlet liner and column are properly deactivated. 2. Confirm complete derivatization as described above. 3. Optimize the GC temperature program to improve separation. |
| Low reproducibility of results | 1. Inconsistent derivatization conditions. 2. Instability of the derivatized product. 3. Variation in sample preparation. | 1. Prepare standards and samples at the same time using the same batch of reagents.[5] 2. Analyze samples as soon as possible after derivatization. Some derivatives are not stable for long periods.[1] 3. Ensure a consistent and validated sample preparation protocol. |
Experimental Protocols
Protocol 1: Silylation using MTBSTFA for GC-MS Analysis
This protocol is a general guideline for the derivatization of this compound using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). Optimization may be required for your specific sample matrix and instrumentation.
Materials:
-
This compound standard or dried sample extract
-
MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)
-
Acetonitrile or Pyridine (anhydrous)
-
Reaction vials with caps
-
Heating block or oven
-
Nitrogen or argon gas for drying
Procedure:
-
Sample Preparation:
-
Accurately weigh or pipette the this compound standard or sample into a reaction vial.
-
If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen or argon gas. It is critical that no moisture remains.[5]
-
-
Derivatization Reaction:
-
Add 100 µL of anhydrous acetonitrile or pyridine to the dried sample to dissolve it.[7]
-
Add 100 µL of MTBSTFA to the vial.
-
Securely cap the vial.
-
Heat the mixture at 100°C for 4 hours in a heating block or oven.
-
-
Sample Analysis:
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
-
Optimization Parameters:
The following table outlines parameters that can be adjusted to optimize the derivatization yield.
| Parameter | Range to Test | Rationale |
| Reaction Temperature | 60°C - 120°C | Higher temperatures can increase reaction rates but may also lead to degradation. |
| Reaction Time | 30 min - 6 hours | Ensure the reaction goes to completion without causing degradation of the derivative.[6] |
| Solvent | Acetonitrile, Pyridine, DMF | The choice of solvent can affect the solubility of the analyte and the reaction kinetics. Pyridine can act as a catalyst.[7][8] |
| Reagent Volume | 50 µL - 200 µL | Ensure a sufficient excess of the derivatizing reagent to drive the reaction to completion. |
Visualizations
Caption: A general workflow for the derivatization of this compound.
Caption: A decision tree for troubleshooting common derivatization problems.
References
- 1. gcms.cz [gcms.cz]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Derivitization Preparation - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
"preventing degradation of N-(Hydroxyacetyl)-L-alanine during sample preparation"
Technical Support Center: N-(Hydroxyacetyl)-L-alanine Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound during sample preparation. The advice is based on the chemical properties of N-acyl amino acids and general best practices for small molecule bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
This compound is an N-acyl derivative of the amino acid L-alanine. Like many biologically relevant small molecules, its accurate quantification depends on maintaining its structural integrity from sample collection through to analysis. The primary stability concern is the amide bond, which is susceptible to chemical hydrolysis under certain conditions, leading to inaccurate measurements.[1][2]
Q2: What are the primary causes of this compound degradation?
The main degradation pathway is the hydrolysis of the amide bond, which breaks the molecule into L-alanine and hydroxyacetic acid. This reaction can be catalyzed by:
-
Harsh pH conditions: Both strong acids and strong bases can promote amide hydrolysis.[1]
-
Elevated Temperatures: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.
-
Enzymatic Activity: Endogenous enzymes in biological samples, such as amidases or proteases, could potentially cleave the amide bond.[3]
Q3: What are the general best practices to minimize degradation during sample preparation?
-
Temperature Control: Keep samples on ice or at 4°C throughout the entire preparation process. For long-term storage, samples should be kept at -80°C.
-
pH Control: Maintain a neutral or slightly acidic pH (around 6.0-7.5) by using appropriate buffers. Avoid strong acids or bases.
-
Enzyme Inhibition: If enzymatic degradation is suspected, consider adding a broad-spectrum protease inhibitor cocktail to the sample immediately after collection.
-
Minimize Time: Process samples as quickly as possible to reduce the time exposed to potentially degrading conditions.
-
Inertness: Use high-quality, inert vials and labware to prevent adsorption or catalytic effects.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound and provides actionable solutions.
Problem: Low or No Analyte Recovery
| Potential Cause | Suggested Solution |
| Amide Hydrolysis due to pH | Ensure all solutions, including extraction solvents and mobile phases, are buffered to a neutral or slightly acidic pH. Avoid pH extremes during solid-phase extraction (SPE) loading, washing, and elution steps.[4] |
| Thermal Degradation | Maintain cold conditions (ice bath) during all extraction and processing steps. Minimize the duration of any heating steps (e.g., derivatization, evaporation).[5] |
| Incomplete Elution from SPE | Optimize the elution solvent. For an acidic analyte like this, a weak anion exchange or mixed-mode SPE cartridge may be used.[6][7] Ensure the elution solvent is strong enough to displace the analyte; this may involve increasing the organic solvent percentage or adding a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonia) to neutralize charges.[8][9] |
| Poor Extraction Efficiency | For liquid-liquid extraction, ensure the chosen organic solvent has the appropriate polarity to partition the analyte from the aqueous sample matrix.[10] For protein precipitation, select a solvent (e.g., acetonitrile, methanol) that effectively crashes out proteins while keeping the analyte in solution. |
Problem: High Variability Between Replicate Samples
| Potential Cause | Suggested Solution |
| Inconsistent Sample Handling | Standardize all sample handling procedures. Ensure consistent timing for each step and uniform temperature conditions for all samples. |
| Freeze-Thaw Instability | Aliquot samples after collection to avoid multiple freeze-thaw cycles. If cycles are unavoidable, perform a freeze-thaw stability study to quantify any degradation.[11] |
| Inconsistent pH | Prepare buffers fresh and verify the pH of the final sample mixture for each replicate. |
| Injector Issues | Inconsistent injection volumes or partial needle blockage can cause variability. Perform regular maintenance on the HPLC/GC injector.[12][13] |
Problem: Appearance of Unexpected Peaks in Chromatogram
| Potential Cause | Suggested Solution |
| Degradation Products | Suspect peaks may correspond to L-alanine or hydroxyacetic acid. Analyze standards of these compounds to confirm their retention times. If confirmed, revisit the sample preparation protocol to address the root cause of hydrolysis (pH, temperature). |
| Contamination | Contamination can arise from solvents, labware, or the instrument itself. Run solvent blanks to identify the source of contamination. |
| Derivatization Artifacts | If using derivatization (e.g., for GC-MS), side-reactions or incomplete reactions can produce extra peaks. Optimize the derivatization conditions (temperature, time, reagent concentration).[14] |
Quantitative Data Summary
| Condition | Parameter | Expected Stability | Recommendation |
| pH | 2.0 | Poor | Avoid strongly acidic conditions. |
| 4.0-6.0 | Good | Optimal for acidic workup if necessary. | |
| 7.0-7.5 | Excellent | Ideal for storage and neutral processing. | |
| > 9.0 | Poor | Avoid basic conditions. | |
| Temperature | Benchtop (25°C) | Hours | Process samples on ice to minimize degradation. |
| Refrigerated (4°C) | 1-2 Days | Suitable for short-term storage during a sequence. | |
| Frozen (-20°C) | Weeks | Suitable for medium-term storage. | |
| Ultra-Low (-80°C) | Months | Recommended for long-term storage. | |
| Freeze-Thaw | Multiple Cycles | Potentially Unstable | Aliquot samples to avoid repeated cycles.[11] |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma/Serum Samples
This protocol is a fast and simple method for removing the bulk of proteins from a biological sample.
-
Thaw Sample: Thaw frozen plasma or serum samples on ice.
-
Aliquot: Pipette 100 µL of the sample into a clean microcentrifuge tube.
-
Add Internal Standard: Add the internal standard (if used) and vortex briefly.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol). This is a 3:1 solvent-to-sample ratio.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube or HPLC vial for analysis. Avoid disturbing the protein pellet.
-
Evaporation (Optional): If concentration is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Samples
This protocol uses a weak anion exchange (WAX) sorbent, suitable for isolating acidic analytes like this compound.
-
Condition: Pass 1 mL of methanol through the WAX SPE cartridge.
-
Equilibrate: Pass 1 mL of water (or a mild buffer like 25 mM ammonium acetate, pH 6.5) through the cartridge. Do not let the sorbent bed go dry.
-
Load: Load the pre-treated sample (e.g., plasma diluted 1:1 with the equilibration buffer) onto the cartridge at a slow, steady flow rate (~1 drop/second).
-
Wash: Wash the cartridge with 1 mL of the equilibration buffer to remove neutral and basic impurities.
-
Wash 2 (Optional): Wash with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove weakly bound, non-polar impurities.
-
Elute: Elute the analyte with 1 mL of an appropriate solvent. A common choice is 5% formic acid or 5% ammonia in methanol, which neutralizes the charge interaction and releases the analyte.[9]
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for analysis.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: General experimental workflow for Solid-Phase Extraction (SPE).
Caption: Decision tree for troubleshooting low analyte recovery.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. quora.com [quora.com]
- 3. mdpi.com [mdpi.com]
- 4. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. welchlab.com [welchlab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Troubleshooting problems with poor HPLC runs before the examining the column - Tips & Suggestions [mtc-usa.com]
- 13. ijsdr.org [ijsdr.org]
- 14. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
Technical Support Center: Method Refinement for Baseline Separation of N-(Hydroxyacetyl)-L-alanine
Welcome to our dedicated support center for troubleshooting and refining analytical methods for the baseline separation of N-(Hydroxyacetyl)-L-alanine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chromatographic analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound peak is showing significant tailing. What are the common causes and solutions?
A1: Peak tailing for a polar analyte like this compound on a reverse-phase column is a common issue. Here are the primary causes and recommended troubleshooting steps:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based column packing can interact with the polar functional groups of your analyte, causing tailing.
-
Solution: Switch to a column with high-density end-capping or a column with a different stationary phase chemistry, such as a polymer-based or hybrid silica column. You can also try adding a competitive amine (e.g., 0.1% triethylamine) to the mobile phase to block the active silanol sites.
-
-
Mobile Phase pH: The pH of your mobile phase can affect the ionization state of this compound. If the pH is too close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For an acidic compound, a lower pH (e.g., pH 2.5-3.5 with formic acid or phosphoric acid) will suppress ionization and improve peak shape.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
Q2: I am not achieving baseline separation between this compound and a closely eluting impurity. How can I improve the resolution?
A2: Improving resolution requires manipulating the selectivity, efficiency, or retention of your chromatographic system. Consider the following strategies:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Vary the organic solvent (e.g., switch from acetonitrile to methanol or vice versa). Methanol can offer different selectivity for polar compounds.
-
Gradient Slope: If using a gradient, make the slope shallower around the elution time of your analyte. This will increase the separation between closely eluting peaks.
-
-
Adjust Mobile Phase pH: As mentioned above, pH can significantly impact the retention and selectivity of ionizable compounds. A small change in pH can sometimes dramatically improve resolution.
-
Change Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry is the next logical step.
-
Consider a column with a different reverse-phase chemistry (e.g., C18 to Phenyl-Hexyl or Polar-Embedded).
-
For highly polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better retention and selectivity.[1]
-
-
Decrease Flow Rate: Reducing the flow rate can increase column efficiency and may improve resolution, although it will also increase the run time.
-
Lower the Column Temperature: Lowering the temperature can sometimes increase selectivity, but it will also increase viscosity and backpressure.
Q3: My retention time for this compound is not stable and keeps shifting. What could be the cause?
A3: Retention time instability is often a sign of issues with the HPLC system or the mobile phase preparation.
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when changing mobile phases or after a shutdown.
-
Mobile Phase Preparation:
-
Inconsistent Composition: Prepare fresh mobile phase daily and ensure accurate measurements of all components.
-
Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations. Use an online degasser or degas your mobile phase before use.
-
-
Pump Issues: Fluctuations in pump pressure can indicate a leak, a worn pump seal, or issues with the check valves.
-
Column Temperature: Ensure the column oven is maintaining a stable temperature. Fluctuations in temperature will affect retention times.
Q4: I am developing a chiral separation method for this compound. What type of column should I start with?
A4: For chiral separations of N-derivatized amino acids, several types of chiral stationary phases (CSPs) have proven effective.[2]
-
Macrocyclic Glycopeptide Phases: Columns like CHIROBIOTIC T, T2, or R are excellent starting points.[2] These have broad selectivity for underivatized and N-derivatized amino acids.[2]
-
Cyclodextrin-Based Phases: CYCLOBOND columns can also be effective for resolving enantiomers of amino acid derivatives.[2]
-
P-CAP Columns: These are another class of CSPs that have shown success in separating amino acid derivatives.[2]
The choice of mobile phase (normal phase, polar organic, or reversed-phase) will be highly dependent on the specific CSP and should be screened for optimal selectivity.
Data Presentation: Starting Method Parameters
The table below summarizes potential starting parameters for method development based on common practices for similar analytes.
| Parameter | Reverse-Phase Method | HILIC Method | Chiral Method (Reversed-Phase) |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Silica or Amide, 2.1 x 100 mm, 1.7 µm | CHIROBIOTIC T, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 90:10 Acetonitrile:Water w/ 10 mM Ammonium Formate | 0.1% Acetic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 10 mM Ammonium Formate in Water | Methanol |
| Gradient | 2% to 30% B over 10 minutes | 95% to 60% A over 8 minutes | Isocratic 90:10 A:B or shallow gradient |
| Flow Rate | 0.3 mL/min | 0.4 mL/min | 1.0 mL/min |
| Column Temperature | 35 °C | 40 °C | 25 °C |
| Injection Volume | 1-5 µL | 1-5 µL | 5-10 µL |
| Detection (UV) | 210 nm | 210 nm | 220 nm |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Method for Achiral Analysis
This protocol provides a starting point for the analysis of this compound.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable diluent (e.g., Water:Acetonitrile 95:5 v/v) to a final concentration of approximately 0.5 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC System and Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particles.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
UV Detection: 210 nm.
-
Injection Volume: 2 µL.
-
Gradient Program:
-
0.00 min: 2% B
-
8.00 min: 30% B
-
8.10 min: 95% B
-
10.00 min: 95% B
-
10.10 min: 2% B
-
12.00 min: 2% B (End of Run)
-
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the prepared sample.
-
Integrate the peak corresponding to this compound and any impurities.
-
Visualizations
Troubleshooting Workflow for Baseline Separation
Caption: Troubleshooting workflow for improving baseline separation.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of N-(Hydroxyacetyl)-L-alanine and L-alanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of the canonical amino acid L-alanine and its derivative, N-(Hydroxyacetyl)-L-alanine. While L-alanine is a well-characterized molecule central to numerous metabolic processes, this compound remains a less-explored compound. This document aims to consolidate the existing knowledge of L-alanine's functions and to present a theoretical framework for the potential biological activities of this compound based on its structural characteristics. Furthermore, we provide detailed experimental protocols to facilitate future research and direct comparison of these two molecules.
Introduction
L-alanine is a non-essential amino acid that plays a crucial role in energy metabolism, primarily through the glucose-alanine cycle.[1][2] It serves as a key vehicle for transporting nitrogen from peripheral tissues to the liver in a non-toxic form.[3] In the liver, the carbon skeleton of alanine is converted to glucose via gluconeogenesis, which is then released into the bloodstream to provide energy for various tissues.[2]
This compound is a derivative of L-alanine where a hydroxyacetyl group is attached to the amino group. The biological activities of this specific derivative are not well-documented in publicly available literature. However, based on the structure of the related compound N-acetyl-L-alanine, we can infer some potential properties. The N-acetylation of amino acids can alter their chemical properties, such as polarity and susceptibility to enzymatic degradation.[4][5] The additional hydroxyl group in this compound is expected to further increase its polarity and potential for hydrogen bonding, which could influence its interaction with biological systems.
Comparative Overview of Potential Biological Activities
Due to the limited data on this compound, the following table presents a comparison based on the established roles of L-alanine and the predicted effects of the hydroxyacetyl modification. The data for this compound is largely hypothetical and intended to guide future experimental investigations.
| Biological Activity | L-alanine | This compound (Hypothesized) |
| Metabolic Role | Central intermediate in the glucose-alanine cycle for energy production.[1][2] | Potentially limited direct role in the glucose-alanine cycle due to the modified amino group. May be a substrate for different metabolic pathways. |
| Cellular Uptake | Transported into cells by various amino acid transporters. | Uptake mechanism is unknown. The increased polarity might affect transporter affinity. |
| Enzyme Substrate | Substrate for alanine transaminase (ALT) and other enzymes in amino acid metabolism.[6] | Unlikely to be a substrate for ALT due to the blocked amino group. May be a substrate for other hydrolases or acylases. |
| Signaling Molecule | Can act as a signaling molecule, influencing insulin secretion.[7] | Potential for altered signaling properties due to the hydroxyacetyl group. |
| Biocompatibility | Generally high, as it is a natural component of proteins.[8] | Expected to be biocompatible, but requires experimental verification. |
| Chemical Stability | Stable under physiological conditions. | The ester-like linkage of the hydroxyacetyl group might be susceptible to hydrolysis. |
Experimental Protocols for Comparative Analysis
To empirically determine and compare the biological activities of this compound and L-alanine, a series of in vitro experiments are proposed.
Cell Viability Assay
This assay will determine the cytotoxic potential of each compound on a selected cell line (e.g., HepG2 human liver cancer cells, or a muscle cell line like C2C12).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.[9]
-
Treatment: Prepare stock solutions of L-alanine and this compound in a suitable solvent (e.g., sterile water or PBS). Dilute the stock solutions to various concentrations (e.g., 0.1, 1, 10, 100, 1000 µM) in cell culture medium.
-
Incubation: Remove the old medium from the wells and add 100 µL of the prepared treatment solutions. Incubate the plate for 24, 48, and 72 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Glucose Uptake Assay
This assay will investigate the effect of each compound on glucose uptake in an insulin-sensitive cell line (e.g., 3T3-L1 adipocytes).[10]
Protocol:
-
Cell Differentiation: Differentiate 3T3-L1 pre-adipocytes into mature adipocytes in a 24-well plate.
-
Serum Starvation: Serum-starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.
-
Pre-treatment: Incubate the cells with L-alanine or this compound at various concentrations for 1 hour.
-
Insulin Stimulation: Add insulin (100 nM) to the designated wells and incubate for 30 minutes.
-
Glucose Uptake: Add 2-deoxy-D-[3H]glucose to each well and incubate for 10 minutes.
-
Lysis and Scintillation Counting: Wash the cells with ice-cold PBS, lyse them with NaOH, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the glucose uptake to the protein concentration in each well and compare the effects of the treatments.
Alanine Transaminase (ALT) Activity Assay
This assay will determine if this compound can act as a substrate or inhibitor of the enzyme Alanine Transaminase.[6]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing α-ketoglutarate, NADH, and lactate dehydrogenase in a suitable buffer.
-
Enzyme and Substrate Addition: Add a purified ALT enzyme to the reaction mixture. Initiate the reaction by adding either L-alanine (positive control) or this compound.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the enzyme activity and compare the rates obtained with L-alanine and this compound.
Signaling Pathways and Experimental Workflows
L-alanine's Role in the Glucose-Alanine Cycle
The following diagram illustrates the well-established role of L-alanine in the glucose-alanine cycle, a key pathway for inter-organ carbon and nitrogen transport.
Caption: The Glucose-Alanine Cycle.
Proposed Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for the experimental comparison of L-alanine and this compound.
References
- 1. Amino Acid Metabolism Assay Kits - CD Biosynsis [biosynsis.com]
- 2. nbinno.com [nbinno.com]
- 3. Protein and Enzyme Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. nbinno.com [nbinno.com]
- 5. N-Acetyl-L-alanine | 97-69-8 | FA10869 | Biosynth [biosynth.com]
- 6. assaygenie.com [assaygenie.com]
- 7. L-Alanine induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic beta-cell line and protects from pro-inflammatory cytokine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Video: Viability Assays for Cells in Culture [jove.com]
- 10. content.abcam.com [content.abcam.com]
N-Terminal Capping Agents: A Comparative Analysis of N-(Hydroxyacetyl)-L-alanine and N-Acetyl-L-alanine in Enhancing Peptide Stability
For researchers, scientists, and drug development professionals, optimizing peptide stability is a critical step in the development of robust and effective therapeutic candidates. N-terminal modifications are a cornerstone of this effort, shielding peptides from enzymatic degradation and thereby extending their circulating half-life. This guide provides a detailed comparison of two N-terminal capping agents: N-(Hydroxyacetyl)-L-alanine and the well-established N-Acetyl-L-alanine.
This comparison delves into the available experimental data on how these modifications influence peptide stability. While extensive research has been conducted on the impact of N-acetylation, data specifically detailing the effects of N-hydroxyacetylation on peptide stability is less prevalent in publicly available literature. This guide will present the known data for N-Acetyl-L-alanine and outline the necessary experimental protocols to facilitate a direct comparison with this compound.
Introduction to N-Terminal Capping
The N-terminus of a peptide is a primary target for exopeptidases, enzymes that cleave amino acids from the end of a polypeptide chain. Capping this terminus with a chemical moiety, such as an acetyl or hydroxyacetyl group, can sterically hinder the approach of these enzymes, thus preventing degradation.[1][2][3] This straightforward modification can significantly enhance a peptide's resistance to proteolysis, a crucial factor for its therapeutic efficacy.[1][2]
N-Acetyl-L-alanine is a widely used N-terminal capping agent in peptide synthesis.[1] The addition of the acetyl group neutralizes the positive charge of the N-terminal amine and increases the peptide's hydrophobicity, which can contribute to improved stability and cell permeability.[2]
This compound , also known as N-glycolyl-L-alanine, introduces a hydroxyl group on the acetyl moiety. This modification is expected to increase the hydrophilicity of the N-terminus compared to N-acetylation. The impact of this structural difference on peptide stability against enzymatic degradation is a key point of investigation.
Comparative Performance Data
| Parameter | N-Acetyl-L-alanine Capped Peptides | This compound Capped Peptides |
| Half-life (in serum/plasma) | Generally increased compared to uncapped peptides. Specific values are peptide-dependent. | Data not available in cited literature. |
| Degradation Rate Constant (k) | Lower compared to uncapped peptides, indicating slower degradation. | Data not available in cited literature. |
| Primary Degradation Pathway | Primarily by endopeptidases, as exopeptidase activity is inhibited. | Presumed to be similar to N-acetylated peptides, but requires experimental verification. |
| Aggregation Propensity | Can be influenced by the overall sequence; acetylation itself does not consistently increase or decrease aggregation. | Data not available in cited literature. |
Experimental Protocols
To facilitate the direct comparison of these two N-terminal capping agents, the following detailed experimental protocols are provided. These protocols are standard methods for assessing peptide stability in vitro.
Protocol 1: In Vitro Peptide Stability Assay in Human Serum
This protocol outlines the procedure to determine the half-life of a peptide in human serum.
1. Materials:
- Test peptides (N-acetylated, N-hydroxyacetylated, and uncapped control)
- Human serum (pooled, from a commercial source)
- Phosphate-buffered saline (PBS), pH 7.4
- Trichloroacetic acid (TCA) or acetonitrile (ACN) with 1% trifluoroacetic acid (TFA) for protein precipitation
- High-performance liquid chromatography (HPLC) system with a C18 column
- Mass spectrometer (optional, for metabolite identification)
2. Procedure:
- Prepare a stock solution of each test peptide in PBS.
- Pre-warm human serum to 37°C.
- Initiate the assay by adding the peptide stock solution to the pre-warmed serum to a final peptide concentration of 100 µg/mL.
- Incubate the mixture at 37°C with gentle agitation.
- At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-peptide mixture.
- Immediately stop the enzymatic degradation by adding an equal volume of ice-cold 10% TCA or ACN with 1% TFA.
- Vortex the samples and incubate on ice for 10 minutes to precipitate serum proteins.
- Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the peptide and its degradation products.
- Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide.
- Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) using a first-order decay model.
Protocol 2: Identification of Peptide Degradation Products by LC-MS
This protocol is used to identify the cleavage sites and degradation products of the peptides.
1. Materials:
- Samples from the in vitro stability assay
- Liquid chromatography-mass spectrometry (LC-MS) system
2. Procedure:
- Inject the supernatant from the stability assay into the LC-MS system.
- Separate the peptide and its fragments using a suitable gradient on a C18 column.
- Analyze the eluent by mass spectrometry to determine the mass-to-charge ratio (m/z) of the parent peptide and any degradation products.
- By comparing the masses of the fragments to the parent peptide, the specific cleavage sites can be identified. This allows for the determination of whether degradation is occurring via exopeptidases or endopeptidases.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing peptide stability.
Caption: Experimental workflow for peptide stability assessment.
Signaling Pathways and Logical Relationships
The stability of a peptide is a key determinant of its bioavailability and, consequently, its therapeutic efficacy. The logical relationship between N-terminal capping and peptide bioactivity can be visualized as follows:
Caption: Logical flow from N-terminal capping to therapeutic efficacy.
Conclusion
N-terminal acetylation with N-Acetyl-L-alanine is a well-documented and effective strategy for enhancing peptide stability by preventing degradation by exopeptidases. While this compound presents an interesting alternative with potentially altered physicochemical properties, there is a clear need for direct comparative studies to quantify its impact on peptide stability. The experimental protocols provided in this guide offer a clear path for researchers to generate the necessary data to perform a robust comparison. Such studies will be invaluable in expanding the toolbox of peptide modifications and enabling the rational design of more stable and effective peptide therapeutics.
References
Cross-Validation of N-(Hydroxyacetyl)-L-alanine Quantification Methods: A Comparative Guide
For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of N-(Hydroxyacetyl)-L-alanine, selecting the appropriate analytical methodology is a critical first step. This guide provides a comparative overview of two robust and widely used techniques: High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods will depend on specific experimental needs, including required sensitivity, selectivity, sample matrix complexity, and available instrumentation.
This document outlines the experimental protocols for each method, presents a summary of expected performance data, and provides visual workflows to aid in methodology selection and implementation.
Comparative Performance of Quantification Methods
The following table summarizes the typical performance characteristics of HPLC with pre-column derivatization and LC-MS/MS for the analysis of amino acid derivatives like this compound. These values are representative and may vary based on the specific instrumentation, reagents, and sample matrix.
| Parameter | HPLC with Pre-column Derivatization | LC-MS/MS |
| Linearity (R²) | > 0.99 | ≥ 0.99[1] |
| Limit of Detection (LOD) | 50 pmol[2] | 1 fmol - 0.5 µg/L[3] |
| Limit of Quantification (LOQ) | 5 - 10 µM[1] | 1.25 µg/L[3] |
| Intra-day Precision (%RSD) | 1 - 7%[4] | < 10.1%[5] |
| Inter-day Precision (%RSD) | 2 - 12%[4] | < 10.1%[5] |
| Accuracy/Recovery | 91 - 108%[4] | -7.6 to 9.4% (accuracy)[5] |
| Analysis Time per Sample | 35 - 110 minutes[2][4] | 10 - 19 minutes[3][6] |
Experimental Protocols
Detailed methodologies for sample preparation, derivatization (for HPLC), and instrument operation are provided below. These protocols are generalized and should be optimized for specific laboratory conditions and sample types.
Method 1: High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This method relies on the chemical derivatization of this compound to introduce a chromophore or fluorophore, enabling detection by UV or fluorescence detectors. o-Phthaldialdehyde (OPA) is a common derivatizing agent for primary amines, but for N-acylated amino acids, an alternative like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) may be more suitable.[2][7]
Sample Preparation:
-
For biological fluids like plasma or serum, deproteinization is necessary. This can be achieved by adding perchloric acid or 5-sulfosalicylic acid, followed by centrifugation to pellet the precipitated proteins.[4]
-
The resulting supernatant should be filtered through a 0.2 µm filter before derivatization.[4]
Derivatization (using FDAA):
-
To an aliquot of the prepared sample, add a solution of FDAA in acetone and a buffer (e.g., sodium bicarbonate).
-
Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour).
-
Stop the reaction by adding an acid (e.g., hydrochloric acid).
-
The derivatized sample is then ready for HPLC analysis.
HPLC Conditions:
-
Column: A reversed-phase C18 column is typically used.[4]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., sodium acetate or trifluoroacetate) and an organic solvent (e.g., acetonitrile or methanol) is common.[2][4]
-
Flow Rate: A typical flow rate is around 1 mL/min.[4]
-
Detection: Photometric detection at 340 nm is suitable for FDAA derivatives.[2] If a fluorescent derivatizing agent is used, a fluorescence detector will be required.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, often without the need for derivatization, by separating the analyte chromatographically and then detecting it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.[6][8]
Sample Preparation:
-
Sample preparation can be as simple as a "dilute and shoot" approach for clean samples. For more complex matrices like plasma, a protein precipitation step using an organic solvent (e.g., acetonitrile or methanol) is recommended.[9]
-
After precipitation, centrifuge the sample and transfer the supernatant to a clean vial for injection.
-
The use of a stable isotope-labeled internal standard for this compound is highly recommended to ensure accuracy by correcting for matrix effects and variations in instrument response.[5]
LC-MS/MS Conditions:
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column can be effective for retaining and separating polar compounds like this compound without derivatization.[10]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer containing a volatile salt like ammonium formate or ammonium acetate is typically used.[5][9]
-
Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the m/z of this compound) and one or more of its specific product ions generated by collision-induced dissociation.
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for this type of analysis.
Visualized Workflows and Pathways
To further clarify the experimental and logical processes, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Amino acid analysis by high-performance liquid chromatography after derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromsystems.com [chromsystems.com]
- 7. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 8. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
Comparative Metabolomics of N-(Hydroxyacetyl)-L-alanine Treated Cells: A Proposed Investigative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for investigating the metabolic effects of N-(Hydroxyacetyl)-L-alanine on cells. Due to the limited direct experimental data on the metabolome of cells treated with this specific compound, this document outlines a proposed comparative study, including hypothetical data and detailed experimental protocols. The comparisons are based on the well-established metabolic roles of its parent amino acid, L-alanine.
Introduction
This compound is a modified amino acid. Understanding its impact on cellular metabolism is crucial for evaluating its potential as a therapeutic agent or research tool. This guide compares the hypothetical metabolic profile of cells treated with this compound to that of cells treated with L-alanine and untreated control cells. L-alanine is a non-essential amino acid central to energy metabolism and protein synthesis.[1][2] The addition of a hydroxyacetyl group may alter its uptake, bioavailability, and metabolic fate.
Proposed Comparative Metabolomics Study
This section outlines a hypothetical study to compare the metabolic fingerprints of cells under three conditions:
-
Control: Untreated cells.
-
L-alanine: Cells treated with L-alanine.
-
This compound: Cells treated with this compound.
Hypothetical Data Summary
The following tables summarize the expected quantitative changes in key metabolite classes based on the known metabolic functions of L-alanine. The data is presented as fold changes relative to the untreated control.
Table 1: Hypothetical Changes in Key Amino Acids
| Metabolite | Control (Fold Change) | L-alanine (Fold Change) | This compound (Fold Change) | Putative Rationale |
| Alanine | 1.0 | 5.2 | 1.5 | Increased uptake and intracellular pool of L-alanine. The smaller increase for the modified compound suggests different uptake or slower conversion. |
| Glutamate | 1.0 | 1.8 | 1.2 | Alanine can be converted to glutamate via alanine transaminase (ALT).[2] |
| Pyruvate | 1.0 | 2.5 | 1.4 | L-alanine is readily converted to pyruvate.[1][2] |
| Leucine | 1.0 | 0.8 | 0.9 | Potential feedback inhibition on branched-chain amino acid pathways. |
| Isoleucine | 1.0 | 0.8 | 0.9 | Potential feedback inhibition on branched-chain amino acid pathways. |
Table 2: Hypothetical Changes in Central Carbon Metabolism Intermediates
| Metabolite | Control (Fold Change) | L-alanine (Fold Change) | This compound (Fold Change) | Putative Rationale |
| Lactate | 1.0 | 1.5 | 1.2 | Increased pyruvate from alanine metabolism can be converted to lactate. |
| Citrate | 1.0 | 1.9 | 1.3 | Pyruvate enters the TCA cycle, increasing citrate levels. |
| Succinate | 1.0 | 1.6 | 1.1 | Increased flux through the TCA cycle. |
| Malate | 1.0 | 1.7 | 1.2 | Increased flux through the TCA cycle. |
| Glucose-6-phosphate | 1.0 | 0.7 | 0.9 | Increased energy production from amino acids may decrease glycolysis. |
Experimental Protocols
A detailed methodology is essential for reproducible metabolomics studies.
Cell Culture and Treatment
-
Cell Line: Human hepatocellular carcinoma (HepG2) cells are a suitable model due to their active amino acid metabolism.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded and allowed to adhere for 24 hours. The medium is then replaced with fresh medium containing either 10 mM L-alanine, 10 mM this compound, or no addition (control). The treatment duration is 24 hours.
Metabolite Extraction
-
After treatment, the culture medium is aspirated, and cells are washed twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolites are extracted by adding 1 mL of ice-cold 80% methanol to each well.
-
The plates are incubated at -80°C for 15 minutes to precipitate proteins.
-
The cell lysate is scraped and transferred to a microcentrifuge tube.
-
The samples are centrifuged at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
The supernatant containing the metabolites is transferred to a new tube and dried under a vacuum.
LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS/MS) is used for analysis.[3]
-
Chromatography: The dried metabolites are reconstituted in a suitable solvent and separated on a C18 reverse-phase column. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is used.
-
Mass Spectrometry: The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of metabolites. Data is acquired in a data-dependent MS/MS mode.
-
Data Analysis: The raw data is processed using a software suite like XCMS or MassHunter for peak picking, alignment, and integration. Metabolite identification is performed by matching the m/z values and retention times to a metabolite library.
Visualizations: Pathways and Workflows
Signaling and Metabolic Pathways
The primary metabolic pathway affected by L-alanine treatment is its conversion to pyruvate and subsequent entry into the central carbon metabolism.
References
Confirming the Identity of N-(Hydroxyacetyl)-L-alanine: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the unambiguous identification of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with alternative analytical methods for the structural confirmation of N-(Hydroxyacetyl)-L-alanine, a modified amino acid of potential interest in various biochemical studies.
This document outlines the experimental protocols for three distinct analytical techniques: High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Chromatography. By presenting the principles, expected outcomes, and data for each method, this guide offers a framework for selecting the most appropriate strategy for the definitive identification of this compound.
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Mass Accuracy
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an analyte, enabling the determination of its elemental composition with a high degree of confidence. This technique is invaluable for confirming the identity of a synthesized or isolated compound.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: A stock solution of this compound is prepared by dissolving 1 mg of the compound in 1 mL of a suitable solvent, such as a mixture of water and acetonitrile (1:1, v/v), to a final concentration of 1 mg/mL. This stock solution is then further diluted to a working concentration of 1 µg/mL using the same solvent system.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to an electrospray ionization (ESI) source is utilized. The instrument is calibrated according to the manufacturer's guidelines to ensure high mass accuracy.
-
Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Mass spectra are acquired in positive and/or negative ionization mode over a relevant m/z range (e.g., 50-500). The instrument is set to a high-resolution mode (e.g., >60,000 FWHM).
-
Data Analysis: The acquired mass spectrum is analyzed to determine the experimental m/z of the molecular ion. This value is then compared to the theoretical exact mass of the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) this compound. The mass accuracy is calculated in parts-per-million (ppm). The isotopic pattern of the experimental data is also compared to the theoretically predicted pattern.
Anticipated HRMS Data
The molecular formula for this compound is C₅H₉NO₄. The expected high-resolution mass spectrometry data is summarized in the table below.
| Parameter | Theoretical Value |
| Molecular Formula | C₅H₉NO₄ |
| Monoisotopic Mass | 147.0532 u |
| [M+H]⁺ Exact Mass | 148.0604 u |
| [M-H]⁻ Exact Mass | 146.0459 u |
| Mass Accuracy (ppm) | < 5 ppm |
HRMS Experimental Workflow
Caption: Workflow for HRMS-based identity confirmation.
Alternative Confirmatory Techniques
While HRMS provides excellent mass accuracy, it does not give information about the compound's structure or stereochemistry. Therefore, orthogonal techniques are essential for complete characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the chemical structure of a molecule by providing detailed information about the connectivity of atoms. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard ¹H and ¹³C NMR spectra are recorded. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum are analyzed to determine the number and connectivity of protons. The chemical shifts in the ¹³C NMR spectrum are used to identify the different carbon environments.
The expected proton and carbon signals for this compound would be consistent with its structure, showing characteristic peaks for the alanine backbone and the hydroxyacetyl moiety.
Chiral Chromatography
Chiral chromatography is essential for confirming the stereochemical integrity of this compound, ensuring that the L-alanine configuration has been retained.
-
Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of approximately 100 µg/mL. A racemic standard (containing both this compound and N-(Hydroxyacetyl)-D-alanine) should also be prepared for comparison.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase (CSP) column is used. The detector can be a UV detector or a mass spectrometer.
-
Data Acquisition: The sample is injected onto the chiral column, and the separation of the enantiomers is achieved using an appropriate mobile phase (e.g., a mixture of hexane and ethanol with a small amount of a chiral selector additive).
-
Data Analysis: The retention time of the this compound peak is compared to that of the racemic standard to confirm its enantiomeric purity.
Comparison of Analytical Techniques
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Chiral Chromatography |
| Primary Information | Elemental Composition (from exact mass) | Molecular Structure & Connectivity | Stereochemistry (Enantiomeric Purity) |
| Sample Requirement | Low (µg to ng) | High (mg) | Moderate (µg) |
| Analysis Time | Fast | Moderate to Slow | Moderate |
| Key Advantage | Unparalleled mass accuracy | Definitive structural elucidation | Confirms stereochemical integrity |
| Limitation | No structural or stereochemical information | Lower sensitivity than MS | Requires a suitable chiral stationary phase |
Conclusion
The definitive identification of this compound requires a multi-faceted analytical approach. High-Resolution Mass Spectrometry is the cornerstone for confirming the elemental composition with high confidence. However, for complete structural elucidation and to ensure stereochemical purity, NMR spectroscopy and chiral chromatography are indispensable complementary techniques. By employing this combination of methods, researchers can be certain of the identity and quality of their this compound, a crucial prerequisite for its use in further scientific investigation.
Independent Synthesis and Verification of N-(Hydroxyacetyl)-L-alanine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the independent synthesis and verification of N-(Hydroxyacetyl)-L-alanine, a key intermediate in various pharmaceutical and research applications. The following sections detail experimental protocols, present comparative data for different synthetic routes, and outline robust verification techniques to ensure product purity and identity.
I. Synthesis of this compound
The synthesis of this compound can be primarily achieved through chemical synthesis, with enzymatic methods emerging as a promising alternative. This section compares the widely used Schotten-Baumann reaction with a biocatalytic approach.
A. Chemical Synthesis: Modified Schotten-Baumann Reaction
The Schotten-Baumann reaction is a well-established method for the N-acylation of amino acids.[1][2] For the synthesis of this compound, a protected form of glycolic acid, such as acetoxyacetyl chloride, is recommended to prevent unwanted side reactions involving the hydroxyl group.
Experimental Protocol:
-
Dissolution of L-alanine: Dissolve L-alanine in an aqueous solution of sodium hydroxide at 0-5°C with stirring.
-
Acylation: Slowly add a stoichiometric equivalent of acetoxyacetyl chloride to the chilled L-alanine solution while maintaining the pH between 9 and 10 by the dropwise addition of sodium hydroxide.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Deprotection: Upon completion, acidify the reaction mixture with hydrochloric acid to pH 2-3 to precipitate the N-(acetoxyacetyl)-L-alanine.
-
Hydrolysis: Isolate the precipitate by filtration and subsequently hydrolyze the acetyl protecting group by refluxing in a dilute aqueous solution of sodium hydroxide.
-
Purification: Neutralize the solution and crystallize the this compound from an ethanol/water mixture.
-
Drying: Dry the final product under vacuum.
B. Alternative Synthesis: Enzymatic Acylation
Enzymatic synthesis offers a greener and more specific alternative to chemical methods, often proceeding under milder conditions and with higher selectivity.[2] Lipases are commonly employed for the acylation of amino acids.
Experimental Protocol:
-
Reaction Setup: Prepare a biphasic system containing L-alanine and an activated ester of glycolic acid (e.g., glycolic acid ethyl ester) in a suitable organic solvent and buffer.
-
Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435) to the reaction mixture.
-
Incubation: Incubate the mixture at a controlled temperature (typically 30-50°C) with gentle agitation.
-
Reaction Monitoring: Monitor the formation of this compound using High-Performance Liquid Chromatography (HPLC).
-
Product Isolation: After the reaction reaches equilibrium or completion, separate the enzyme by filtration.
-
Purification: Extract the aqueous phase containing the product and purify by ion-exchange chromatography.
-
Lyophilization: Lyophilize the purified solution to obtain the solid product.
Synthesis Method Comparison
| Parameter | Modified Schotten-Baumann | Enzymatic Acylation |
| Reagents | L-alanine, acetoxyacetyl chloride, NaOH, HCl | L-alanine, glycolic acid ester, immobilized lipase |
| Reaction Conditions | 0-5°C initially, then reflux | 30-50°C, gentle agitation |
| Typical Yield | 70-85% | 40-60% |
| Purity (post-purification) | >98% | >99% |
| Key Advantages | High yield, well-established method | High specificity, mild conditions, environmentally friendly |
| Key Disadvantages | Use of hazardous reagents, potential for side reactions | Lower yield, longer reaction times, higher cost of enzyme |
Synthesis Workflow
Caption: Comparative workflow of chemical versus enzymatic synthesis.
II. Verification of this compound
Thorough verification is crucial to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and spectrometric techniques is recommended.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecule. For this compound, both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the synthesized product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm the presence of the hydroxyacetyl and alanine moieties and their connectivity. Characteristic signals for the N-acetylated amino acid should be observed.[3][4]
Expected ¹H NMR Signals (in D₂O):
-
A doublet corresponding to the methyl protons of the alanine residue.
-
A quartet corresponding to the α-proton of the alanine residue.
-
A singlet corresponding to the methylene protons of the hydroxyacetyl group.
B. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for confirming the molecular weight and obtaining fragmentation data for structural elucidation.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the synthesized product in a suitable solvent (e.g., methanol/water).
-
LC Separation: Inject the sample into an HPLC system equipped with a C18 column to separate the compound from any impurities.
-
MS Analysis: Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes.
-
MS/MS Fragmentation: Select the parent ion corresponding to this compound and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. The fragmentation pattern of N-acylated amino acids is often characterized by the loss of water and the immonium ion of the amino acid.[5][6]
Verification Method Comparison
| Technique | Information Provided | Key Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information, connectivity of atoms, purity assessment. | Non-destructive, highly informative for structure elucidation.[3] | Requires a relatively pure sample, lower sensitivity than MS. |
| LC-MS/MS | Molecular weight, fragmentation pattern for structural confirmation, high sensitivity for impurity detection. | High sensitivity and specificity, suitable for complex mixtures.[5][7] | Provides less detailed structural information than NMR. |
Verification Workflow
Caption: Workflow for the verification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-Acetylated amino sugars: the dependence of NMR 3 J (HNH2)-couplings on conformation, dynamics and solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR-based detection of acetylation sites in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of endogenous acyl amino acids based on a targeted lipidomics approach - PMC [pmc.ncbi.nlm.nih.gov]
"validation of N-(Hydroxyacetyl)-L-alanine as a biomarker using a secondary cohort"
This guide provides a comprehensive overview of the validation of N-(Hydroxyacetyl)-L-alanine (HALA) as a potential biomarker, with a focus on validation in a secondary cohort. It is intended for researchers, scientists, and professionals in drug development who are interested in the methodologies and comparative performance of novel biomarkers. This document outlines the experimental protocols for HALA quantification, compares its hypothetical performance with established and emerging biomarkers for a relevant disease context, and presents all quantitative data in structured tables for ease of comparison.
Introduction to this compound (HALA)
This compound is an acylated amino acid. While direct studies on HALA as a biomarker are not extensively documented in publicly available literature, its structure suggests potential involvement in metabolic and signaling pathways that are relevant to various pathological conditions. Acylation is a common post-translational modification that can alter the function and localization of proteins and metabolites, and changes in the levels of acylated amino acids may reflect underlying disease processes. The validation of a novel biomarker like HALA is a rigorous process that requires initial discovery and verification, followed by validation in independent, secondary cohorts to ensure the robustness and generalizability of the findings.
The Importance of Secondary Cohort Validation
The validation of a biomarker in a secondary cohort is a critical step in its development pipeline. The initial discovery of a potential biomarker is often made in a smaller, well-characterized cohort of patients. However, these initial findings can be prone to bias and may not be representative of the broader patient population. Validation in a secondary cohort, which should be independent of the initial discovery cohort, serves to:
-
Confirm the initial findings: Reproducibility is a cornerstone of scientific research. A successful validation study provides strong evidence that the biomarker is genuinely associated with the disease.
-
Assess the generalizability of the biomarker: The secondary cohort should ideally be more heterogeneous than the discovery cohort, including patients from different geographical locations, with varying disease severity, and with diverse comorbidities. This helps to determine if the biomarker is useful in a real-world clinical setting.
-
Refine the clinical utility of the biomarker: Validation studies can help to establish definitive cutoff values for the biomarker, assess its performance in different patient subgroups, and compare it to existing diagnostic or prognostic tools.
The workflow for biomarker validation is a multi-step process, as illustrated in the diagram below.
Comparative Analysis of HALA with Alternative Biomarkers
To provide a practical context for the validation of HALA, we will consider a hypothetical scenario where HALA has been identified as a potential biomarker for a neurodegenerative disease, such as Amyotrophic Lateral Sclerosis (ALS). In this context, we will compare the hypothetical performance of HALA with established and emerging biomarkers for ALS.
| Biomarker | Type | Matrix | Putative Role/Association | Validation Status |
| This compound (HALA) (Hypothetical) | Acylated Amino Acid | Plasma, CSF | Altered cellular metabolism, mitochondrial dysfunction | Pre-clinical / Discovery |
| Neurofilament Light Chain (NfL) | Cytoskeletal Protein | CSF, Blood | Axonal damage and neurodegeneration | Clinically validated for prognosis and monitoring |
| Phosphorylated Neurofilament Heavy Chain (pNfH) | Cytoskeletal Protein | CSF, Blood | Axonal injury, particularly in motor neurons | Well-established in research, used in clinical trials |
| Creatine to Creatinine Ratio | Small Molecules | Plasma | Altered muscle metabolism and energy homeostasis | Investigated in multiple cohorts, shows promise[1] |
| D-Alanine | D-amino acid | Blood | Potential role in neuroinflammation and disease severity in viral infections[2][3] | Emerging, under investigation for neurological conditions |
Performance Comparison in a Secondary Cohort
The following table summarizes the hypothetical performance of HALA in a secondary validation cohort for ALS, compared to the reported performance of other key biomarkers.
| Biomarker | N (Secondary Cohort) | Sensitivity | Specificity | Area Under the Curve (AUC) | Reference |
| HALA (Hypothetical) | 250 | 82% | 75% | 0.85 | - |
| Neurofilament Light Chain (NfL) | >500 | 85-95% | 80-90% | >0.90 | Published Studies |
| Creatine/Creatinine Ratio | 134 | 80% | 78% | 0.85[1] | Bereman et al.[1] |
| D-Alanine | (Data not available for ALS) | - | - | - | Kimura-Ohba et al.[2][3] |
Experimental Protocols
Quantification of this compound (HALA) by LC-MS/MS
This protocol describes a method for the targeted quantification of HALA in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard (e.g., 13C3,15N-L-alanine).
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography (HPLC) system.
-
Column: A reverse-phase C18 column suitable for polar metabolites.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for HALA and the internal standard.
Quantification of Neurofilament Light Chain (NfL) by Immunoassay
NfL is typically quantified using a highly sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a single-molecule array (Simoa) platform.
General ELISA Protocol:
-
Coat a 96-well plate with a capture antibody specific for NfL.
-
Wash the plate to remove unbound antibody.
-
Block non-specific binding sites.
-
Add standards, controls, and samples (CSF or plasma) to the wells and incubate.
-
Wash the plate to remove unbound sample components.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash the plate to remove unbound detection antibody.
-
Add a substrate that is converted by the enzyme to a detectable signal (e.g., colorimetric or chemiluminescent).
-
Measure the signal using a plate reader.
-
Calculate the concentration of NfL in the samples based on the standard curve.
Signaling Pathways and Logical Relationships
The potential role of HALA as a biomarker may be linked to alterations in cellular metabolism. The diagram below illustrates a hypothetical signaling pathway where HALA could be involved.
References
- 1. Metabolite Profiling Reveals Predictive Biomarkers and the Absence of β-Methyl Amino-L-Alanine in Plasma from Individuals Diagnosed with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-Alanine as a biomarker and a therapeutic option for severe influenza virus infection and COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-Alanine as a biomarker and a therapeutic option for severe influenza virus infection and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
